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  • Product: 5-methyl-1-phenyl-1H-pyrazol-3-amine
  • CAS: 85485-59-2

Core Science & Biosynthesis

Foundational

Definitive Structure Elucidation of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Multi-Modal Analytical Framework

Executive Summary The synthesis of asymmetric 1,3,5-trisubstituted pyrazoles frequently results in a mixture of regioisomers, presenting a significant analytical bottleneck in drug development. This whitepaper provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of asymmetric 1,3,5-trisubstituted pyrazoles frequently results in a mixture of regioisomers, presenting a significant analytical bottleneck in drug development. This whitepaper provides an in-depth, self-validating analytical framework for the unambiguous structure elucidation of 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 4280-78-8 / 85485-59-2). Designed for application scientists and structural chemists, this guide bypasses rigid templates to focus on the causality behind multi-modal spectroscopic choices—moving from exact mass confirmation to definitive 2D NMR spatial mapping.

The Regiochemical Puzzle: Why Standard Analysis Fails

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory agents[1]. However, because pyrazole intermediates act as ambident nucleophiles during cyclization or N-arylation, reactions often yield an unpredictable mixture of 3-amino-5-methyl and 5-amino-3-methyl regioisomers[2].

Relying solely on 1D ¹H NMR to differentiate these isomers is a common pitfall. The chemical shifts of the methyl and amine groups in both regioisomers are remarkably similar. To establish absolute structural certainty for 5-methyl-1-phenyl-1H-pyrazol-3-amine (Molecular Formula: C₁₀H₁₁N₃)[3], a scientist must employ an orthogonal, multi-modal strategy that maps both scalar (through-bond) and spatial (through-space) connectivity[4].

G Start Unknown Pyrazole Regioisomer HRMS HRMS (ESI-TOF) m/z 174.1026[M+H]+ Start->HRMS IR FT-IR N-H Stretch (3300 cm⁻¹) HRMS->IR NMR1D 1D NMR (¹H, ¹³C) Backbone Assignment IR->NMR1D NMR2D 2D NMR (HMBC, NOESY) Spatial & Bond Connectivity NMR1D->NMR2D Result 5-methyl-1-phenyl-1H-pyrazol-3-amine Confirmed NMR2D->Result

Fig 1. Sequential multi-modal workflow for pyrazole structure elucidation.

Multi-Modal Elucidation Strategy & Causality

Establishing the Molecular Boundary (HRMS & FT-IR)

Before probing the carbon backbone, we must validate the molecular formula and functional groups to ensure no unexpected side-reactions (e.g., oxidation or dimer formation) occurred during synthesis.

  • HRMS (ESI-TOF): The compound yields an[M+H]⁺ ion at m/z 174.1026, perfectly matching the calculated exact mass for C₁₀H₁₁N₃[3].

  • FT-IR Spectroscopy: We utilize FT-IR specifically to probe the exocyclic amine. The presence of two sharp absorption bands between 3300 and 3450 cm⁻¹ confirms the N-H stretching of a primary amine (-NH₂)[5]. This definitively rules out any tautomeric imine forms in the solid state.

1D NMR: Electronic Shielding Effects

The choice of NMR solvent is a critical variable. We utilize anhydrous DMSO-d₆ rather than CDCl₃. The causality here is two-fold: DMSO disrupts intermolecular hydrogen bonding (sharpening the -NH₂ signal), and its lack of acidic protons prevents rapid deuterium exchange, allowing the amine protons to be observed[1].

In the ¹H NMR spectrum, the C4 methine proton appears as a highly shielded singlet at ~5.65 ppm. Why is it so shielded compared to typical aromatic protons? The exocyclic C3-amine acts as a strong π-electron donor. Resonance delocalization pushes electron density directly onto the C4 carbon, heavily shielding the attached proton. This electronic effect is mirrored in the ¹³C NMR, where the C4 carbon appears unusually upfield at ~95.2 ppm.

2D NMR: The Definitive Regiochemical Proof

While 1D NMR confirms the presence of a methyl, an amine, a phenyl, and a pyrazole CH, it cannot definitively prove whether the methyl is at C3 or C5. To solve this, we rely on 2D NMR mapping[5].

  • HMBC (Through-Bond): We look for ²J and ³J carbon-proton couplings. The methyl protons (~2.25 ppm) show HMBC cross-peaks to C5 and C4, establishing the local connectivity of the alkyl chain to the heterocyclic core.

  • NOESY (Through-Space): This is the ultimate self-validating step. NOESY measures through-space spatial proximity (< 5 Å). In the 5-methyl-1-phenyl regioisomer, the C5-methyl group is spatially adjacent to the N1-phenyl ring. Consequently, a strong NOE cross-peak is observed between the methyl protons (2.25 ppm) and the ortho-protons of the N1-phenyl group (~7.40 ppm). If the compound were the 3-methyl-5-amino isomer, this NOE would be absent.

G N1 N1 Phenyl Group C5 C5 Methyl Group N1->C5 NOESY: Strong Spatial NOE (Ortho-H to CH3) C4 C4 Methine Proton C5->C4 HMBC: 2J/3J Coupling C3 C3 Amino Group C3->C4 HMBC: 2J/3J Coupling

Fig 2. Key 2D NMR correlations differentiating the 5-methyl regioisomer.

Quantitative Data Summary

The following table synthesizes the expected analytical parameters for 5-methyl-1-phenyl-1H-pyrazol-3-amine, serving as a reference standard for structural verification.

Analytical TechniqueParameter / ShiftObserved ValueStructural Assignment & Causality
HRMS (ESI-TOF) [M+H]⁺m/z 174.1026Confirms the exact molecular formula C₁₀H₁₁N₃.
FT-IR N-H Stretching3450, 3320 cm⁻¹Confirms the presence of a primary exocyclic amine (-NH₂).
¹H NMR (DMSO-d₆) C5-CH₃2.25 ppm (s, 3H)Methyl group attached to the pyrazole ring.
¹H NMR (DMSO-d₆) C3-NH₂~5.20 ppm (br s, 2H)Amine protons; broad due to quadrupolar relaxation of ¹⁴N.
¹H NMR (DMSO-d₆) C4-H5.65 ppm (s, 1H)Highly shielded methine proton due to C3-NH₂ resonance donation.
¹H NMR (DMSO-d₆) N1-Phenyl7.30 - 7.50 ppm (m, 5H)Aromatic spin system of the N1 substituent.
¹³C NMR (DMSO-d₆) C495.2 ppmUpfield shift characteristic of an enamine-like pyrazole carbon.
¹³C NMR (DMSO-d₆) C3154.1 ppmDeshielded carbon directly attached to the electronegative amine.
2D NOESY Spatial Correlation2.25 ↔ 7.40 ppmDefinitive proof: Spatial proximity of C5-CH₃ to N1-Phenyl ortho-H.

Experimental Protocol: High-Fidelity 2D NMR Acquisition

To ensure reproducibility and trust in the data, the following self-validating protocol must be strictly adhered to when acquiring NMR spectra for regioisomer differentiation.

Step 1: Anhydrous Sample Preparation Dissolve 15 mg of the highly purified pyrazole in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Causality: Strict anhydrous conditions prevent the rapid proton exchange of the -NH₂ group with trace water, ensuring the amine protons remain visible and distinct in the ¹H spectrum.

Step 2: Magnetic Tuning and Shimming Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning to achieve a TMS line width of < 0.8 Hz. Causality: High magnetic field homogeneity is critical to resolve the fine multiplet splitting in the N1-phenyl ring, which aids in identifying the ortho-protons for NOESY analysis.

Step 3: 1D Baseline Acquisition Acquire ¹H (16 scans, d1 = 2s) and ¹³C (1024 scans, d1 = 2s) spectra. Calibrate the chemical shift axis using the TMS signal at exactly 0.00 ppm. This internal calibration acts as a self-validating check for solvent-induced shift anomalies.

Step 4: NOESY Acquisition (The Critical Step) Set the mixing time ( τm​ ) to 300-500 ms. Acquire with 32 scans per t₁ increment. Causality: A mixing time in this specific range allows for optimal cross-relaxation between the N1-phenyl ortho-protons and the C5-methyl protons without allowing secondary spin diffusion to create false-positive correlations.

Step 5: HMBC Acquisition Optimize the long-range coupling delay for ⁿJ(C,H) = 8 Hz (approximately 62.5 ms). Causality: This specific delay maximizes the observable ²J and ³J cross-peaks, which are essential for linking the C5-methyl protons to the C4 and C5 carbons of the pyrazole core.

Step 6: Data Processing Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation. This mathematical treatment enhances cross-peak resolution and suppresses truncation artifacts, ensuring the NOE signals are unambiguously interpreted.

References

  • PubChem. "5-methyl-1-phenyl-1H-pyrazol-3-amine | C10H11N3 | CID 3586286". National Center for Biotechnology Information. URL: [Link]

  • PMC. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". National Institutes of Health. URL: [Link]

  • ACS Publications. "Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles". Organic Letters. URL: [Link]

Sources

Exploratory

The 5-Methyl-1-phenyl-1H-pyrazol-3-amine Scaffold: Molecular Weight Dynamics, Analytical Validation, and Kinase Inhibitor Development

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Structural Rationale and Physicochemical Profiling In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Structural Rationale and Physicochemical Profiling

In the landscape of fragment-based drug discovery (FBDD), the pyrazole core is a privileged scaffold. Specifically, 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2) serves as a critical building block for synthesizing highly selective kinase inhibitors.

The structural anatomy of this compound—comprising a central pyrazole ring, a lipophilic phenyl group at position 1, a sterically directing methyl group at position 5, and a nucleophilic primary amine at position 3—makes it an ideal candidate for targeting the ATP-binding hinge region of kinases. To effectively utilize this compound in synthetic workflows, researchers must first establish a rigorous understanding of its molecular weight dynamics and physicochemical properties, as documented in the1 [1].

Quantitative Data Summary

Understanding the distinction between the average molecular weight and the monoisotopic mass is non-negotiable. The average molecular weight (173.21 g/mol ) is utilized on the benchtop for stoichiometric calculations during bulk synthesis. Conversely, the exact monoisotopic mass (173.0953 Da) is the critical parameter for High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric impurities.

Table 1: Physicochemical and Isotopic Properties of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

PropertyValueCausality / Analytical Significance
Molecular Formula C₁₀H₁₁N₃Defines exact stoichiometry for downstream synthetic coupling.
Average Molecular Weight 173.21 g/mol Essential for calculating molarity, equivalents, and theoretical yields.
Monoisotopic Mass 173.0953 DaThe exact mass of the most abundant isotopes; critical for HRMS targeting.
[M+H]⁺ Ion (Expected) 174.1026 m/zThe primary target peak in positive Electrospray Ionization (ESI+) mode.
Hydrogen Bond Donors 1The primary amine acts as a critical donor for kinase hinge region binding.
Hydrogen Bond Acceptors 2Pyrazole nitrogens facilitate target protein interactions and solubility.

Analytical Workflow: Self-Validating LC-HRMS Protocol

Before integrating commercially sourced starting materials into multi-step syntheses, their identity and purity must be verified. High-purity standards of this compound are essential for baseline calibration[3]. The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed to confirm the molecular weight with sub-5 ppm accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.

  • Mobile Phase Causality: Both the aqueous and organic mobile phases must contain 0.1% Formic Acid (FA) . Causality: The pH of the mobile phase is intentionally driven below the pKa of the pyrazole's primary amine. This forces complete protonation of the molecule in solution, maximizing ionization efficiency in the ESI+ source and yielding a robust, unambiguous[M+H]⁺ signal at 174.1026 m/z.

  • Mass Analysis: Operate the Time-of-Flight (TOF) mass spectrometer in positive ion mode (ESI+) with a scan range of 100–1000 m/z.

🛡️ Self-Validation Mechanism: The Lock-Mass System

To ensure this protocol is self-validating, it incorporates a continuous infusion of a known reference calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer. The mass spectrometer software continuously monitors this lock-mass. If the instrumental drift causes the lock-mass error to exceed 2 ppm, the system automatically flags the run as invalid. This internal feedback loop guarantees that when the software reports the target mass of 174.1026 m/z for 5-methyl-1-phenyl-1H-pyrazol-3-amine, the molecular weight confirmation is absolute and trustworthy.

LCHRMS_Workflow A 1. Sample Prep + Internal Std B 2. UHPLC (C18) 0.1% Formic Acid A->B C 3. ESI+ Ionization Protonation of Amine B->C D 4. TOF-MS [M+H]+ = 174.1026 C->D E 5. Data Validation Mass Error < 5 ppm D->E

Fig 1: Self-validating LC-HRMS workflow for precise molecular weight confirmation.

Medicinal Chemistry: The Syk Inhibitor Paradigm

The molecular weight of 5-methyl-1-phenyl-1H-pyrazol-3-amine (173.21 g/mol ) is a strategic asset in drug design. According to Lipinski's Rule of 5, an orally bioavailable drug should have a total molecular weight under 500 g/mol . By starting with a low-MW scaffold, medicinal chemists have a "molecular budget" of roughly ~325 g/mol to append functional groups that optimize pharmacokinetics and target affinity.

This specific pyrazole scaffold is heavily utilized in the synthesis of highly selective Spleen Tyrosine Kinase (Syk) inhibitors , as detailed in2 [2]. Syk is a critical downstream effector of the B-Cell Receptor (BCR). Inhibiting Syk halts the signaling cascade that leads to abnormal B-cell proliferation, offering therapeutic pathways for treating blood cancers (e.g., lymphoma) and autoimmune diseases (e.g., rheumatoid arthritis).

Syk_Inhibition BCR B-Cell Receptor (BCR) Antigen Binding ITAM ITAM Phosphorylation (Lyn Kinase) BCR->ITAM Syk Syk Kinase Activation (Target Protein) ITAM->Syk Effect Inhibition of PLCγ2 Suppressed Cell Proliferation Syk->Effect Drug Pyrazole-Based Inhibitor (MW optimized) Drug->Syk Competitive Binding

Fig 2: Pharmacological pathway of Syk kinase inhibition by pyrazole scaffolds.

Synthetic Integration Protocol: Nucleophilic Aromatic Substitution (SNAr)

To build a Syk inhibitor, the primary amine of 5-methyl-1-phenyl-1H-pyrazol-3-amine is typically coupled to a halogenated heterocycle (e.g., a chlorotriazine core).

Step-by-Step Methodology
  • Reagent Mixing: In a flame-dried flask under inert N₂ atmosphere, dissolve 1.0 equivalent of 5-methyl-1-phenyl-1H-pyrazol-3-amine (MW: 173.21 g/mol ) and 1.1 equivalents of the halogenated electrophile in anhydrous Dimethylformamide (DMF).

  • Base Addition & Causality: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The 3-amino group of the pyrazole is nucleophilic, but the adjacent 5-methyl group creates steric hindrance, slowing the reaction. DIPEA is utilized because it is a non-nucleophilic base; it effectively scavenges the HCl byproduct generated during the SNAr coupling without competing with the pyrazole amine for the electrophile.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours to overcome the steric activation energy barrier.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

🛡️ Self-Validation Mechanism: The EIC Depletion Check

This synthetic protocol relies on an internal LC-MS checkpoint rather than arbitrary reaction times. Before quenching, a 5 µL aliquot is pulled, diluted, and injected into the LC-MS. The software is programmed to generate an Extracted Ion Chromatogram (EIC) specifically for the starting material's exact mass (174.1026 m/z). The reaction is only validated as "complete" when the Area Under the Curve (AUC) for the 174.1026 m/z peak drops below 1% of its baseline value. This self-validating step ensures that the 173.21 g/mol starting material is fully consumed, preventing complex downstream purification failures.

References

  • Source: nih.
  • Source: google.
  • Source: bldpharm.

Sources

Foundational

Beyond the Nomenclature: A Comprehensive Technical Guide to 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Executive Summary The compound 5-methyl-1-phenyl-1H-pyrazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block. Frequently masked in literature and commercial catalogs under a myriad of synonyms, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-1-phenyl-1H-pyrazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block. Frequently masked in literature and commercial catalogs under a myriad of synonyms, this compound serves as a critical synthetic intermediate in the development of advanced therapeutics. This whitepaper systematically deconstructs the chemical identity, structural informatics, and synthetic methodologies associated with this compound, providing researchers and drug development professionals with a definitive guide to its procurement, verification, and application.

Chemical Identity and the Synonyms Paradigm

In chemical databases, 5-methyl-1-phenyl-1H-pyrazol-3-amine is indexed under several synonyms due to varying nomenclature standards (IUPAC vs. traditional) and historical registry entries[1]. Understanding these synonyms is the first step toward accurate literature mining, patent searching, and reagent procurement.

Table 1: Nomenclature and Database Identifiers

Identifier TypeValue
IUPAC Name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Common Synonyms 3-Amino-5-methyl-1-phenylpyrazole; 5-methyl-1-phenylpyrazol-3-amine; 1H-Pyrazol-3-amine, 5-methyl-1-phenyl-
CAS Registry Numbers 85485-59-2 (Primary); 4280-78-8 (Alternative)
PubChem CID 3586286
Molecular Formula C10H11N3

Expertise Insight: The existence of multiple CAS numbers (e.g., 85485-59-2 and 4280-78-8) often stems from independent historical registrations of the same structure or its tautomeric forms before strict canonicalization algorithms were universally implemented[1].

Structural Informatics & Physicochemical Profiling

The utility of 5-methyl-1-phenyl-1H-pyrazol-3-amine in drug discovery is heavily dictated by its physicochemical profile. According to structural data from 2[2], the compound aligns perfectly with Lipinski's Rule of Five, making it an ideal fragment for oral drug design.

Table 2: Quantitative Physicochemical Properties

PropertyValuePharmacological Relevance
Molecular Weight 173.21 g/mol Highly efficient for fragment-based drug design; allows for significant downstream elaboration.
XLogP3 1.9Optimal lipophilicity for cell membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 43.8 ŲExcellent oral bioavailability and potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 1Facilitates targeted kinase hinge-binding via the primary amine.
Hydrogen Bond Acceptors 2Enhances aqueous solubility and receptor interaction via the pyrazole nitrogens.

Pharmacological Relevance: Targeting the Syk Pathway

Beyond its structural metrics, 5-methyl-1-phenyl-1H-pyrazol-3-amine is a highly sought-after intermediate for synthesizing Spleen Tyrosine Kinase (Syk) inhibitors. As detailed in3[3], this pyrazole amine is coupled to a 1,2,4-triazine-6-carboxamide basic structure to create potent, selective inhibitors.

Syk is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Overactivity of this signaling cascade is a primary driver in hematological malignancies (like lymphomas) and severe autoimmune disorders[3].

SykPathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Target of Pyrazole Inhibitors) LYN->SYK Activation PI3K PI3K / AKT SYK->PI3K PLC PLCγ2 SYK->PLC NFAT NFAT / NF-κB Activation PI3K->NFAT PLC->NFAT

Figure 1: SYK kinase signaling pathway in B-cells targeted by pyrazole-derived inhibitors.

Synthetic Methodologies and Regioisomer Control

The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the condensation of phenylhydrazine with a nitrile-containing 3-carbon synthon, such as 3-aminocrotononitrile.

Causality in Experimental Design: Because both phenylhydrazine and 3-aminocrotononitrile are asymmetric molecules, the cyclization inevitably yields a crude mixture of two regioisomers: 5-methyl-1-phenyl-1H-pyrazol-3-amine and its structural cousin, 3-methyl-1-phenyl-1H-pyrazol-5-amine[4]. The differential nucleophilicity of the terminal versus internal nitrogen of phenylhydrazine dictates the major product, but rigorous thermodynamic control and subsequent chromatographic separation are required to isolate the pure target isomer.

SynthesisWorkflow R1 Phenylhydrazine + 3-Aminocrotononitrile Cond Condensation Reaction (Ethanol, Reflux) R1->Cond Crude Crude Mixture (Regioisomers) Cond->Crude Workup Acid-Base Workup (pH Adjustment) Crude->Workup Remove unreacted Purif Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Isomer separation Pure Pure 5-methyl-1-phenyl- 1H-pyrazol-3-amine Purif->Pure

Figure 2: Workflow for the synthesis and regioisomeric separation of the target pyrazole.

Self-Validating Experimental Protocol: Synthesis and Purification

To ensure high purity of the specific 5-methyl-1-phenyl-1H-pyrazol-3-amine isomer, the following self-validating protocol must be strictly adhered to. This procedure leverages the distinct pKa values of the unreacted starting materials and the differing retention factors (Rf) of the regioisomers[4].

Step 1: Condensation Reaction
  • Charge: In a round-bottom flask, dissolve 1.0 equivalent of 3-aminocrotononitrile in absolute ethanol.

  • Addition: Slowly add 1.05 equivalents of phenylhydrazine dropwise at room temperature to manage the exothermic nature of the initial hydrazine attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours to drive the cyclization to completion.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the 3-aminocrotononitrile spot is entirely consumed.

Step 2: Acid-Base Workup (Causality-Driven Phase Separation)
  • Concentration: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Acidic Wash: Dissolve the crude residue in ethyl acetate and wash aggressively with 1M HCl.

    • Why? Phenylhydrazine is highly basic. The acidic wash protonates any unreacted phenylhydrazine, forcing it into the aqueous layer. Conversely, the target pyrazole amine is significantly less basic (due to electron delocalization across the aromatic pyrazole ring) and remains safely in the organic layer[4].

  • Neutralization: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.

Step 3: Chromatographic Separation of Regioisomers
  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Elution: Load the concentrated organic layer and elute with a gradient of Hexane to Hexane:Ethyl Acetate (7:3).

  • Validation (Isomer Identification): The two regioisomers will elute separately. 5-methyl-1-phenyl-1H-pyrazol-3-amine typically exhibits a slightly different Rf value than the 3-methyl isomer due to differences in dipole moment and hydrogen-bonding accessibility. Verify the correct fraction using ¹H-NMR (specifically identifying the methyl singlet shift and the distinct pyrazole C4-proton shift).

References

  • "US9145414B2 - 1,2,4-triazine-6-carboxamide derivative", Google Patents.
  • "5-methyl-1-phenyl-1H-pyrazol-3-amine | C10H11N3 | CID 3586286", PubChem.
  • "3-Amino-5-methyl-1-phenylpyrazole 85485-59-2 wiki", Guidechem.
  • "Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine", Benchchem.

Sources

Exploratory

13C NMR of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Advanced 13 C NMR Spectroscopic Analysis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Technical Guide for Structural Elucidation Executive Summary 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS 4280-78-8) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 13 C NMR Spectroscopic Analysis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Technical Guide for Structural Elucidation

Executive Summary

5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS 4280-78-8) is a highly versatile nitrogen-rich heterocycle, serving as a critical building block in the synthesis of kinase inhibitors, agrochemicals, and advanced functional dyes[1]. During its synthesis—typically via the condensation of phenylhydrazine with a functionalized nitrile or β -keto ester—regioisomerism is a primary concern (e.g., distinguishing it from its regioisomer, 5-amino-3-methyl-1-phenylpyrazole). Carbon-13 Nuclear Magnetic Resonance ( 13 C NMR) spectroscopy is the most definitive analytical technique for resolving these structural ambiguities.

This whitepaper provides a comprehensive, expert-level breakdown of the 13 C NMR spectral profile of 5-methyl-1-phenyl-1H-pyrazol-3-amine. By exploring the quantum mechanical and electronic factors governing its chemical shifts, alongside a self-validating experimental protocol, this guide ensures high-fidelity data acquisition and interpretation for drug development professionals.

Structural & Mechanistic Insights: The Causality of Chemical Shifts

The pyrazole ring is a π -excessive heteroaromatic system. The introduction of three distinct substituents (amino, methyl, and phenyl) creates a complex push-pull electronic environment that dramatically alters the local magnetic shielding of the carbon nuclei[2].

  • The C4 Anomaly (High Shielding): The C4 carbon is unsubstituted but experiences profound shielding, typically resonating upfield at ~95–98 ppm. This is driven by the strong mesomeric electron donation (+M effect) from the C3-amino group. The lone pair on the exocyclic nitrogen delocalizes into the pyrazole π -system, increasing electron density specifically at the C4 position.

  • Quaternary Deshielding (C3 and C5): The C3 carbon is directly bonded to the electronegative amino group and resides in an sp2 hybridized state, leading to significant deshielding (~153–156 ppm). The C5 carbon, bonded to the methyl group and adjacent to the N1-phenyl nitrogen, resonates at ~139–142 ppm. The inductive (+I) effect of the methyl group at C5 is relatively weak compared to the mesomeric effects dominating C3[3].

  • Steric Twisting of the N1-Phenyl Ring: The steric bulk of the adjacent C5-methyl group forces the N1-phenyl ring to twist out of coplanarity with the pyrazole core. This orthogonal arrangement disrupts extended π -conjugation between the two rings, causing the phenyl carbons to resonate at frequencies typical of an isolated monosubstituted benzene ring (ipso ~139 ppm, ortho ~124 ppm, meta ~129 ppm, para ~126 ppm).

Quantitative Data Presentation: 13 C NMR Assignments

The following table summarizes the expected 13 C NMR chemical shifts for 5-methyl-1-phenyl-1H-pyrazol-3-amine in DMSO- d6​ , validated through empirical electronic principles.

Carbon PositionExpected Shift ( δ , ppm)Type (DEPT-135)Electronic / Structural Causality
C5-CH 3​ 11.0 – 13.0Primary (CH 3​ , +)Highly shielded aliphatic carbon; slight upfield shift due to γ -gauche steric compression from the N1-phenyl ring.
C4 (Pyrazole) 95.0 – 98.0Tertiary (CH, +)Strongly shielded by the +M (mesomeric) electron donation from the adjacent C3-NH 2​ group.
C2', C6' (Phenyl ortho) 124.0 – 125.5Tertiary (CH, +)Standard aromatic shielding; slightly shielded by the electron-rich pyrazole N1 lone pair.
C4' (Phenyl para) 126.0 – 127.5Tertiary (CH, +)Standard aromatic shift; lacks direct resonance communication due to steric twisting.
C3', C5' (Phenyl meta) 128.5 – 130.0Tertiary (CH, +)Unaffected by resonance effects of the pyrazole ring; typical aromatic baseline.
C1' (Phenyl ipso) 138.5 – 140.0Quaternary (C, null)Deshielded by the electronegative N1 atom of the pyrazole ring.
C5 (Pyrazole) 139.0 – 142.0Quaternary (C, null)Deshielded by the adjacent N1 atom and the weak +I effect of the methyl group.
C3 (Pyrazole) 153.0 – 156.0Quaternary (C, null)Highly deshielded due to the direct attachment of the electronegative -NH 2​ group and sp2 character.

Experimental Protocol for High-Resolution 13 C NMR

To ensure a self-validating and reproducible system, the following protocol is optimized for mitigating the long T1​ relaxation times inherent to the quaternary carbons of pyrazole derivatives.

Step 1: Sample Preparation
  • Action: Dissolve 40–50 mg of high-purity 5-methyl-1-phenyl-1H-pyrazol-3-amine in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ because its high dielectric constant disrupts intermolecular hydrogen bonding between the -NH 2​ groups. This prevents the concentration-dependent chemical shift drift and line broadening that frequently plague amine-bearing heterocycles.

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for 13 C). Perform automated tuning and matching (ATM) and gradient shimming (Z-axis).

  • Validation: Ensure the deuterium lock signal is >80% to guarantee sharp, symmetrical peak shapes.

Step 3: Pulse Sequence & Acquisition Parameters
  • Action: Utilize a standard 1D Carbon pulse sequence with composite pulse decoupling (e.g., WALTZ-16) to remove 1JCH​ splitting, simplifying the spectrum to singlets.

  • Action: Set the Relaxation Delay (D1) to 3.0 seconds (minimum) and Number of Scans (NS) to 512–1024.

  • Causality: Quaternary carbons (C3, C5, C1') lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A short D1 (e.g., 1s) will cause these signals to saturate and vanish into the baseline. A 3-second delay ensures full longitudinal magnetization recovery, allowing for semi-quantitative integration if required.

Step 4: FID Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transform (FT).

  • Validation: Perform zero-order and first-order phase correction. Reference the central peak of the DMSO- d6​ septet to exactly 39.52 ppm to ensure absolute chemical shift accuracy.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR analytical process, ensuring data integrity from sample preparation to structural elucidation.

NMR_Workflow A Sample Prep: 50mg in DMSO-d6 B Acquisition: WALTZ-16, D1=3s A->B C Processing: FT, Phase, LB=1.0Hz B->C D Analysis: Peak Picking & Integration C->D E Validation: Regioisomer Confirmed D->E

Workflow for 13C NMR acquisition and structural validation of pyrazole derivatives.

References

  • US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
  • Pyrazolium-sulfonates.
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights Source: RSC Advances URL

Sources

Foundational

High-Resolution Mass Spectrometry of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Technical Guide for Analytical and Pharmacokinetic Profiling

Executive Summary The compound 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 4280-78-8 / 85485-59-2) is a highly versatile nitrogen-rich heterocycle utilized extensively as a building block in drug discovery, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 4280-78-8 / 85485-59-2) is a highly versatile nitrogen-rich heterocycle utilized extensively as a building block in drug discovery, particularly in the development of Syk inhibitors and anti-inflammatory agents. Accurate mass spectrometric characterization of this scaffold is critical for pharmacokinetic (PK) profiling, metabolite identification, and quality control.

This whitepaper provides an in-depth, self-validating methodology for the LC-MS/MS analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. By detailing the physicochemical causality behind ionization choices, mapping fragmentation mechanics, and establishing a robust analytical protocol, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Grounding & Ionization Dynamics

To design an optimal mass spectrometry method, one must first analyze the intrinsic properties of the molecule .

  • Molecular Formula: C₁₀H₁₁N₃

  • Monoisotopic Mass: 173.0953 Da

  • Lipophilicity (XLogP3): ~1.9

Causality of Ionization Mode Selection

The molecular architecture features an exocyclic primary amine (-NH₂) at the 3-position and an endocyclic pyrazole nitrogen. Both sites possess high proton affinity. Consequently, Electrospray Ionization in positive mode (ESI+) is the definitive choice for this compound.

When introduced into an acidic mobile phase (e.g., 0.1% Formic Acid), the equilibrium is aggressively driven toward the protonated species, yielding a highly abundant [M+H]⁺ precursor ion at m/z 174.1026 . Formic acid is explicitly chosen over heavier acids like TFA because it provides abundant protons without causing significant ion suppression or pairing in the ESI source.

Collision-Induced Dissociation (CID) Mechanics

Understanding the fragmentation pathways of the 1-phenylpyrazole core is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions and avoiding isobaric interference. Pyrazole derivatives typically undergo ring opening, expulsion of HCN, or loss of N₂ under CID conditions .

For 5-methyl-1-phenyl-1H-pyrazol-3-amine, the fragmentation cascade follows three primary logical pathways:

  • Deamination (Low Collision Energy): The most labile group is the exocyclic primary amine. Protonation at this site leads to the rapid expulsion of ammonia (-NH₃, -17.0265 Da), generating a stable fragment at m/z 157.0760.

  • Ring Cleavage (Medium Collision Energy): The pyrazole ring undergoes structural rearrangement and cleavage, often losing N₂ and the methyl group, yielding intermediate fragments around m/z 131.0730.

  • Phenyl Cation Formation (High Collision Energy): At elevated collision energies (>30 eV), the robust N-phenyl bond is cleaved, resulting in the highly stable phenyl cation at m/z 77.0391.

Fragmentation M [M+H]+ m/z 174.1026 F1 [M+H - NH3]+ m/z 157.0760 M->F1 -NH3 (-17.0265 Da) F2 [Phenyl]+ m/z 77.0391 M->F2 Ring Cleavage (-C4H6N3) F3 [M+H - N2 - CH3]+ m/z 131.0730 M->F3 -N2, -CH3 (-43.01 Da) F1->F2 Further Cleavage

Logical fragmentation pathway of 5-methyl-1-phenyl-1H-pyrazol-3-amine under CID.

High-Resolution Adduct Profiling

In High-Resolution Mass Spectrometry (HRMS) workflows (e.g., Q-TOF or Orbitrap), identifying adducts is crucial for accurate quantification and preventing false negatives. Based on predictive modeling from the CCSbase and PubChemLite , the following adducts and their Collision Cross Section (CCS) values should be monitored during full-scan MS1 acquisition.

Table 1: Exact Mass and Predicted Adduct Profiling

Adduct SpeciesChemical FormulaTheoretical m/zPredicted CCS (Ų)Ionization Efficiency
[M+H]⁺ C₁₀H₁₂N₃⁺174.1026135.8High (Primary Target)
[M+NH₄]⁺ C₁₀H₁₅N₄⁺191.1291154.9Low
[M+Na]⁺ C₁₀H₁₁N₃Na⁺196.0845145.2Moderate
[M+K]⁺ C₁₀H₁₁N₃K⁺212.0585141.7Low

Self-Validating LC-MS/MS Protocol for PK Studies

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodology integrates internal checks to guarantee data trustworthiness during the quantification of 5-methyl-1-phenyl-1H-pyrazol-3-amine in biological matrices (e.g., plasma).

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., a deuterated pyrazole analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: ACN is selected over Liquid-Liquid Extraction (LLE) because the compound’s moderate lipophilicity (XLogP3 ~1.9) ensures >90% recovery in the organic supernatant. Furthermore, the 1:3 ratio effectively denatures plasma proteins, minimizing downstream matrix effects.

Step 2: UHPLC Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: The phenyl ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The 0.1% FA maintains the analyte in a fully protonated state and suppresses secondary interactions with residual silanols, preventing peak tailing.

Step 3: System Suitability & Validation Checks

  • Blank Injection: Run a pure solvent blank immediately after the highest calibration standard. Validation metric: Peak area must be <5% of the LLOQ to confirm zero carryover.

  • Matrix Factor (MF) Check: Compare the peak area of the analyte spiked into post-extracted blank plasma versus pure solvent. Validation metric: MF must be between 0.85 and 1.15, ensuring ion suppression is controlled.

Workflow Prep 1. Sample Preparation Protein Precipitation (ACN) Chrom 2. UHPLC Separation C18, 0.1% FA Gradient Prep->Chrom 2 µL Supernatant Ion 3. ESI+ Ionization Protonation to m/z 174.1 Chrom->Ion Eluent MSMS 4. Q-TOF / TQ-MS MRM or HRMS Scan Ion->MSMS Ion Beam Val 5. Data & Validation SST & Matrix Effect Check MSMS->Val Spectra

Self-validating LC-MS/MS workflow for pharmacokinetic profiling.

Optimized MRM Transitions (Triple Quadrupole)

For targeted quantification, the following transitions should be programmed into the Triple Quadrupole (TQ-MS) method.

Table 2: MRM Parameters for 5-methyl-1-phenyl-1H-pyrazol-3-amine

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Transition Purpose
174.1 157.1 5015Quantifier (High abundance, low noise)
174.1 77.0 5035Qualifier 1 (Confirms phenyl core)
174.1 131.1 5025Qualifier 2 (Confirms ring cleavage)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3586286, 5-methyl-1-phenyl-1H-pyrazol-3-amine." PubChem,[Link]

  • Schymanski, E. et al. "PubChemLite for Exposomics: 5-methyl-1-phenyl-1h-pyrazol-3-amine." University of Luxembourg, [Link]

  • Kusch, P. (Ed.). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Gas Chromatography—Derivatization, Sample Preparation, Application, IntechOpen, 2018. [Link]

Exploratory

IR spectrum of 5-methyl-1-phenyl-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Infrared Spectrum of 5-methyl-1-phenyl-1H-pyrazol-3-amine Executive Summary 5-methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole class, a scaffold o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Executive Summary

5-methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation and quality assessment of such molecules. This guide offers a detailed examination of the vibrational spectroscopy of 5-methyl-1-phenyl-1H-pyrazol-3-amine, grounded in theoretical principles and practical application. We will dissect the molecule's structure to predict its characteristic vibrational modes, present a robust experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FTIR, and provide a comprehensive interpretation of the resulting spectral data. The causality behind spectral features is explained, providing a framework for researchers to confidently identify this molecule and distinguish it from related structures and potential impurities.

Introduction to the Vibrational Landscape of a Bioactive Scaffold

Infrared spectroscopy is a cornerstone technique in chemical analysis, probing the vibrational transitions of molecules when they interact with infrared radiation.[2] For a molecule like 5-methyl-1-phenyl-1H-pyrazol-3-amine, the resulting spectrum is a unique molecular fingerprint, defined by the vibrational modes of its constituent functional groups: a primary aromatic amine, a substituted pyrazole ring, a phenyl group, and a methyl group. Each of these moieties contributes distinct absorption bands, and their electronic interplay within the conjugated system subtly shifts these bands, providing a wealth of structural information.[3] Understanding this spectral fingerprint is critical for verifying molecular identity, assessing purity, and studying intermolecular interactions during drug development processes.

Theoretical Framework: Predicted Vibrational Modes

The structure of 5-methyl-1-phenyl-1H-pyrazol-3-amine dictates its expected IR absorption bands. By deconstructing the molecule into its primary functional components, we can anticipate the regions of spectral activity.

Caption: Molecular structure of 5-methyl-1-phenyl-1H-pyrazol-3-amine.

  • N-H Vibrations (Amine Group): As a primary amine (R-NH₂), two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching modes. A strong N-H bending (scissoring) vibration should appear in the 1650-1580 cm⁻¹ range.[4] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[4]

  • C-H Vibrations (Aromatic and Aliphatic):

    • Aromatic C-H Stretch: Vibrations from the C-H bonds on both the phenyl and pyrazole rings will produce sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

    • Aliphatic C-H Stretch: The methyl group will exhibit asymmetric and symmetric C-H stretching bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[5]

  • Ring Vibrations (C=C and C=N): The conjugated system of the phenyl and pyrazole rings will give rise to a series of characteristic C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region.[6] These bands are often sharp and strong, providing key fingerprint information.

  • C-N Vibrations: The stretching of the C-N bonds is a crucial identifier. For aromatic amines, the C-N stretch is typically strong and appears at a higher frequency than in aliphatic amines, generally in the 1335-1250 cm⁻¹ range, due to resonance effects.[4][7]

  • Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations of the monosubstituted phenyl ring are expected to produce strong absorptions in the 900-690 cm⁻¹ region, which are highly characteristic of the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is the preferred method for obtaining the IR spectrum of a solid powder like 5-methyl-1-phenyl-1H-pyrazol-3-amine. It requires minimal sample preparation and provides high-quality, reproducible data.

Objective: To obtain a high-resolution mid-IR spectrum (4000-400 cm⁻¹) of the solid sample.

Materials:

  • FTIR Spectrometer with a Diamond ATR accessory

  • 5-methyl-1-phenyl-1H-pyrazol-3-amine powder (approx. 1-2 mg)

  • Spatula

  • Reagent-grade isopropanol or ethanol

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Post-Processing & Analysis Clean 1. Clean ATR Crystal (Isopropanol & Wipe) Background 2. Collect Background Spectrum (Clean Crystal, Air) Clean->Background Sample 3. Apply Sample Powder (Cover Crystal Surface) Background->Sample Pressure 4. Apply Pressure (Ensure Good Contact) Sample->Pressure Collect 5. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Collect Process 6. Process Spectrum (ATR & Baseline Correction) Collect->Process Analyze 7. Analyze & Assign Peaks Process->Analyze

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.

  • Background Collection: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the 5-methyl-1-phenyl-1H-pyrazol-3-amine powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Pressure Application: Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a strong and well-defined spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply an ATR correction (if available) and a baseline correction to improve data quality for interpretation.

  • Final Cleaning: After measurement, clean the sample powder from the ATR crystal and anvil using a dry wipe, followed by a final cleaning with an isopropanol-moistened wipe.

Spectral Analysis and Interpretation

The can be analyzed by dividing it into key diagnostic regions. The following table summarizes the expected absorptions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3350N-H Asymmetric StretchPrimary Aromatic AmineMedium
3350 - 3250N-H Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H Aromatic StretchPhenyl & Pyrazole RingsMedium, Sharp
2975 - 2850C-H Aliphatic StretchMethyl GroupWeak to Medium
1650 - 1580N-H Bending (Scissoring)Primary Aromatic AmineStrong
1610 - 1450C=C and C=N Ring StretchesPhenyl & Pyrazole RingsStrong, Sharp
1470 - 1440C-H Asymmetric BendingMethyl GroupMedium
1380 - 1365C-H Symmetric Bending ("Umbrella")Methyl GroupMedium
1335 - 1250C-N StretchAromatic AmineStrong
910 - 665N-H WaggingPrimary AmineMedium, Broad
770 - 730 & 710-690C-H Out-of-Plane Bend (Monosubstituted)Phenyl RingStrong, Sharp

Detailed Regional Analysis:

  • 4000 cm⁻¹ to 3000 cm⁻¹: This region is dominated by N-H and C-H stretching vibrations. The most prominent features will be the two distinct N-H stretching bands of the primary amine group.[4][7] The presence of two bands, rather than one or zero, is a definitive confirmation of a primary amine.[8] Immediately to their right (lower wavenumber), a cluster of weaker, sharper peaks above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds from both the phenyl and pyrazole rings.[6]

  • 3000 cm⁻¹ to 2800 cm⁻¹: The aliphatic C-H stretching vibrations from the methyl group appear here. These bands are typically of lower intensity compared to the N-H stretches but are crucial for confirming the presence of the methyl substituent.

  • 1700 cm⁻¹ to 1400 cm⁻¹ (Fingerprint Region I): This region is rich with highly diagnostic information. A strong, sharp peak between 1650-1580 cm⁻¹ is attributable to the N-H scissoring bend of the primary amine.[4] This can sometimes be mistaken for a carbonyl group by novices, but its position and the presence of N-H stretches in the 3400 cm⁻¹ region confirm its origin. Following this, a series of strong, sharp absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ arise from the C=C and C=N stretching modes of the aromatic pyrazole and phenyl rings.[6][9] The complexity of these bands is a hallmark of the conjugated heterocyclic system. Also present in this region are the bending vibrations of the methyl group's C-H bonds.

  • Below 1400 cm⁻¹ (Fingerprint Region II): The strong C-N stretching vibration of the aromatic amine is a key feature in this region, expected between 1335-1250 cm⁻¹.[4] The most intense peaks in the lower part of the spectrum are often the C-H out-of-plane (OOP) bending modes. For the monosubstituted phenyl ring, two strong bands are expected, typically around 750 cm⁻¹ and 690 cm⁻¹, providing clear evidence for this substitution pattern. A broad absorption from the N-H wag may also be visible between 910-665 cm⁻¹.[4]

Conclusion

The FT is a rich and definitive analytical signature. The key identifying features are the dual N-H stretching bands (approx. 3450-3250 cm⁻¹) confirming the primary amine, the strong N-H bending vibration (approx. 1620 cm⁻¹), the complex pattern of aromatic ring stretches (1610-1450 cm⁻¹), a strong aromatic C-N stretch (1335-1250 cm⁻¹), and characteristic C-H out-of-plane bending bands confirming the monosubstituted phenyl ring. By following the robust ATR-FTIR protocol and utilizing the detailed spectral interpretation provided, researchers and drug development professionals can confidently verify the structure and identity of this important pyrazole derivative, ensuring the integrity of their scientific endeavors.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

  • Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • IR: amines. University of Colorado Boulder. [Link]

  • FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. [Link]

  • Spectroscopy of Amines. (2023). Chemistry LibreTexts. [Link]

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. National Institutes of Health (NIH). [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Diyala Journal of Pure Science. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Institutes of Health (NIH). [Link]

  • Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • AN INTRODUCTION TO LABORATORY PRACTICES IN ORGANIC CHEMISTRY. Illinois State University. [Link]

  • FTIR spectra of β-CD, CS, heterocyclic aroma compounds, physical... ResearchGate. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

  • FTIR INTERPRETATION OF DRUGS. Journal of Emerging Trends and Novel Research. [Link]

Sources

Foundational

Thermodynamic Profiling and Melting Point Determination of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Development

Executive Summary 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2 / 4280-78-8) is a highly versatile heterocyclic building block extensively utilized in the rational design of kinase inhibitors, anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2 / 4280-78-8) is a highly versatile heterocyclic building block extensively utilized in the rational design of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1][2]. As a privileged scaffold in medicinal chemistry, its thermal properties—specifically its melting point—serve as a Critical Quality Attribute (CQA) during Active Pharmaceutical Ingredient (API) manufacturing. The melting point provides immediate, definitive insight into the compound's crystal lattice energy, polymorphic purity, and the presence of synthetic regioisomers.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 5-methyl-1-phenyl-1H-pyrazol-3-amine, detailing the causality behind its thermal behavior and outlining self-validating experimental protocols for high-fidelity melting point determination.

Physicochemical Profiling and Structural Dynamics

The thermodynamic behavior of 5-methyl-1-phenyl-1H-pyrazol-3-amine is intrinsically linked to its molecular architecture. The compound features a pyrazole core substituted with a primary amine at C3, a methyl group at C5, and a phenyl ring at N1[1].

Quantitative Physicochemical Properties

The following table summarizes the key molecular descriptors that govern the compound's phase transition thermodynamics[2][3]:

PropertyValueCausality / Impact on Thermal Behavior
Molecular Formula C10H11N3Dictates baseline molecular weight and van der Waals volume[2].
Molecular Weight 173.21 g/mol Moderate MW supports stable crystalline solid formation at standard conditions[2].
XLogP3 1.9Indicates lipophilicity; affects solvation energy during recrystallization[3].
Topological Polar Surface Area 43.8 ŲDriven by the amine and pyrazole nitrogens; governs intermolecular hydrogen bonding[3].
Hydrogen Bond Donors 1The -NH2 group acts as a primary donor, establishing strong lattice networks[3].
Hydrogen Bond Acceptors 2Pyrazole nitrogens act as acceptors, pairing with donors to elevate the melting point[3].
Rotatable Bonds 1The N1-phenyl bond allows torsional flexibility, impacting polymorphic crystal packing[3].

Causality in Crystal Lattice Energy and Melting Point

The melting point of a crystalline solid is the precise temperature at which thermal energy overcomes the intermolecular forces stabilizing the crystal lattice. For 5-methyl-1-phenyl-1H-pyrazol-3-amine, the melting point is governed by three primary forces:

  • Hydrogen Bonding: The C3-amino group serves as a potent hydrogen bond donor, while the sp2 -hybridized nitrogens in the pyrazole ring act as acceptors. This creates a robust, directional intermolecular network that requires significant enthalpy ( ΔHf​ ) to disrupt.

  • π−π Stacking: The N1-phenyl ring and the heteroaromatic pyrazole core engage in offset face-to-face or edge-to-face π−π interactions. However, the steric bulk of the adjacent C5-methyl group forces the phenyl ring out of perfect coplanarity, slightly weakening these interactions compared to unsubstituted analogs.

  • Melting Point Depression (Raoult's Law): Any residual unreacted precursors (e.g., phenylhydrazine) or regioisomeric byproducts (such as the 5-amino-3-methyl isomer) will disrupt the uniform crystal lattice. This disruption lowers the lattice energy, resulting in a depressed and broadened melting point range.

Experimental Workflows for Thermal Analysis

To establish the exact melting point and thermodynamic profile of 5-methyl-1-phenyl-1H-pyrazol-3-amine, empirical validation must be conducted using self-validating, orthogonal techniques.

Protocol 1: Pharmacopeial Capillary Melting Point Determination

This method provides the macroscopic melting range ( Tonset​ to Tclear​ ).

  • Sample Preparation: Pulverize the crystalline 5-methyl-1-phenyl-1H-pyrazol-3-amine into a fine powder using an agate mortar and pestle.

    • Causality: Fine powders ensure maximum packing density and uniform heat transfer, preventing artificial broadening of the melting range caused by air pockets acting as thermal insulators.

  • Capillary Loading: Introduce the powder into a glass capillary tube (1.5 mm diameter) and pack it to a depth of 2-3 mm by tapping the tube on a hard surface.

  • Apparatus Calibration: Calibrate the melting point apparatus using a certified reference standard (e.g., Acetanilide) that melts within 20 °C of the expected range for pyrazole derivatives.

  • Ramp Heating: Rapidly heat the block to 15 °C below the anticipated melting point. Then, strictly reduce the heating ramp rate to exactly 1 °C/min.

    • Causality: A slow, controlled ramp rate prevents thermal lag between the heating block and the sample, ensuring the recorded temperature accurately reflects the sample's true phase transition temperature.

  • Observation & Recording: Record the temperature at the first sign of liquid formation (meniscus) and the temperature at which the sample is completely liquefied.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC provides a precise thermodynamic profile, yielding the extrapolated onset temperature (true thermodynamic melting point) and the enthalpy of fusion.

  • Sample Encapsulation: Weigh exactly 2.0 - 3.0 mg of the compound into an aluminum DSC pan and seal it with a crimped lid.

    • Causality: Precise microgram weighing is required. Excessive thermal mass induces thermal gradients within the sample itself, skewing the endothermic peak.

  • Inert Atmosphere: Purge the DSC furnace with dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the primary amine at elevated temperatures, which would artificially alter the endothermic melting peak.

  • Thermal Cycle: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 150 °C.

  • Thermogram Analysis: Analyze the endothermic peak. The extrapolated onset temperature ( Tonset​ ) represents the thermodynamic melting point, independent of sample mass.

Thermodynamic profiling workflow using Differential Scanning Calorimetry (DSC).

Synthesis and Purification Workflow

The purity of 5-methyl-1-phenyl-1H-pyrazol-3-amine directly dictates its melting point. The standard synthetic route involves the condensation of phenylhydrazine with 3-aminocrotononitrile.

  • Condensation: The reagents are refluxed in an acidic medium (e.g., ethanolic HCl). The acid catalyzes the formation of the hydrazone intermediate, followed by intramolecular cyclization.

  • Regioselectivity Control: The reaction conditions must be strictly controlled to minimize the formation of the regioisomer (5-amino-3-methyl-1-phenylpyrazole). Regioisomeric impurities will severely depress the melting point of the final API.

  • Recrystallization: The crude product is isolated and recrystallized from an ethanol/water mixture.

    • Causality: The mixed solvent system leverages the temperature-dependent solubility of the pyrazole. Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, ensuring a sharp, high-fidelity melting point and eliminating amorphous domains.

Synthesis and purification pathway for 5-methyl-1-phenyl-1H-pyrazol-3-amine.

References

  • PubChem: 5-methyl-1-phenyl-1H-pyrazol-3-amine (CID 3586286) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem: Computed Properties for CID 3586286 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Exploratory

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 5-methyl-1-phenyl-1H-pyrazol-3-amine and Its Derivatives The pyrazole ring system is a cornerstone of heterocyclic chemistry, celebrated for its versatile synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 5-methyl-1-phenyl-1H-pyrazol-3-amine and Its Derivatives

The pyrazole ring system is a cornerstone of heterocyclic chemistry, celebrated for its versatile synthetic accessibility and the wide spectrum of biological activities its derivatives possess.[1][2][3][4] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, serve as privileged scaffolds in medicinal chemistry. Derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic agents.[1][2][4][5]

This guide focuses on 5-methyl-1-phenyl-1H-pyrazol-3-amine , a foundational molecule within this class. While this compound is often a critical starting material or synthetic intermediate, its true potential is realized through the diverse and potent biological activities of its derivatives.[6] We will explore the synthesis of this core structure, delve into the significant pharmacological activities of its derivatives—specifically their anticancer, antimicrobial, and anti-inflammatory effects—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrazole scaffold for therapeutic innovation.

Synthesis of the Core Scaffold: A Plausible Pathway

The synthesis of aminopyrazoles often involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. For 5-methyl-1-phenyl-1H-pyrazol-3-amine, a common and efficient route begins with the reaction of phenylhydrazine with acetoacetonitrile (3-oxobutanenitrile). This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the final aminopyrazole product. The methyl group at position 5 originates from the acetyl group of the acetoacetonitrile, and the amino group at position 3 derives from the nitrile functionality.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation/ Cyclization Phenylhydrazine->Condensation Acetoacetonitrile Acetoacetonitrile Acetoacetonitrile->Condensation Product 5-methyl-1-phenyl-1H-pyrazol-3-amine Condensation->Product Yields

A plausible synthetic workflow for the target aminopyrazole.

Section 1: Anticancer Activity

Derivatives of the 5-methyl-1-phenyl-1H-pyrazol-3-amine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][8] Research has shown potent activity against breast (MCF-7), liver (HepG2), and colorectal (HCT-116) carcinoma cell lines.[7][9]

Mechanisms of Antineoplastic Action

The anticancer effects of these pyrazole derivatives are often multifactorial, primarily involving the disruption of key cellular signaling pathways that regulate cell growth, proliferation, and survival.

1. Protein Kinase Inhibition: The pyrazole nucleus is a well-established pharmacophore in the design of protein kinase inhibitors.[6] Many derivatives are engineered to competitively target the ATP-binding pocket of various protein kinases, which are frequently overactive in cancer. By blocking ATP binding, these compounds inhibit the phosphorylation of downstream substrates, effectively shutting down signaling cascades like the MAPK/ERK and PI3K/Akt pathways that drive cell proliferation and survival.[6]

G cluster_kinase Protein Kinase Active Site Kinase ATP Binding Site Substrate Binding Site No_Phosphorylation No Phosphorylation & Signal Blockade Kinase->No_Phosphorylation Leads to ATP ATP ATP->Kinase:atp Blocked Pyrazole Pyrazole Derivative Pyrazole->Kinase:atp Competitively Binds G Compound Cytotoxic Pyrazole Derivative Stress Cellular Stress Compound->Stress p53 p53 Activation Stress->p53 Bax ↑ Bax / PUMA (Pro-apoptotic proteins) p53->Bax Mito Mitochondrial Pathway Bax->Mito Caspase Caspase Cascade Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

p53-mediated apoptosis induced by pyrazole derivatives.

3. Xanthine Oxidase (XO) Inhibition: Recent studies have identified another mechanism: the inhibition of xanthine oxidase (XO). One pyrazole derivative showed potent anticancer activity against human colon cancer cells (IC50 of 4.2 µM) and was also a powerful inhibitor of XO (IC50 of 0.83 µM), suggesting a link between XO inhibition and the compound's antiproliferative effects. [9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 7aHepG2 (Liver)6.1 ± 1.9[7]
Derivative 7bHepG2 (Liver)7.9 ± 1.9[7]
Derivative 1HCT-116 (Colorectal)4.2 ± 0.2[9]
Derivative 1HepG2 (Liver)4.4 ± 0.4[9]
Pyrazoline 5T47D (Breast)< 20 µg/ml[10]
Pyrazoline 5HeLa (Cervical)< 20 µg/ml[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The pyrazole scaffold is a well-known pharmacophore for developing new antimicrobial agents. [3]Derivatives have shown considerable activity against a spectrum of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger). [4][5][11][12]The introduction of certain substituents, such as halogens (chloro, bromo), has been shown to enhance antimicrobial potency, likely due to increased lipophilicity which facilitates membrane penetration. [4]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against various microbial strains.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Hydrazone 21a62.562.52.9[5]
Hydrazone 21b1251257.8[5]
Derivative 21c0.25--[13]
Derivative 23h0.25--[13]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This workflow details the standardized method for assessing the antimicrobial efficacy of novel compounds. [6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine from beta-ketonitriles

Application Note: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine from β -Ketonitriles Executive Summary & Scope 5-Methyl-1-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-1-phenylpyrazole, CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine from β -Ketonitriles

Executive Summary & Scope

5-Methyl-1-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-1-phenylpyrazole, CAS: 4280-78-8) is a highly valued heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries[1]. The 3-aminopyrazole core serves as a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeutics[2].

Synthesizing this specific regioisomer from β -ketonitriles (e.g., acetoacetonitrile) and phenylhydrazine presents a classic regiochemical challenge[3]. Because phenylhydrazine is an unsymmetrical dinucleophile and β -ketonitriles are unsymmetrical dielectrophiles, reactions typically yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. This application note provides a deep dive into the mechanistic causality of regioselection and outlines a robust, self-validating protocol utilizing thermodynamic control to selectively isolate the 3-amino isomer.

Mechanistic Insights: Kinetic vs. Thermodynamic Regiocontrol

The primary challenge in the synthesis of N-substituted aminopyrazoles lies in controlling which nitrogen atom of the monosubstituted hydrazine attacks the appropriate electrophilic center of the 1,3-dielectrophilic precursor[3].

In phenylhydrazine, the terminal primary amine ( −NH2​ ) is significantly more nucleophilic than the internal secondary amine ( −NH−Ph ). The lone pair on the internal nitrogen is delocalized into the adjacent phenyl ring via resonance, reducing its nucleophilicity[4]. Meanwhile, in a β -ketonitrile like acetoacetonitrile, the carbonyl carbon is highly electrophilic compared to the nitrile carbon.

  • The Kinetic Pathway (Favors 5-Amino Isomer): Under basic conditions at low temperatures (e.g., NaOEt at 0 °C), the reaction is kinetically controlled. The highly nucleophilic −NH2​ rapidly attacks the most electrophilic center—the carbonyl carbon. Subsequent rapid intramolecular cyclization of the internal −NH−Ph onto the nitrile carbon irreversibly traps the intermediate, yielding the 5-amino-3-methyl isomer[3].

  • The Thermodynamic Pathway (Favors 3-Amino Isomer): To selectively synthesize the target 3-amino-5-methyl isomer, the reaction must be driven by thermodynamic control[4]. By operating under acidic conditions at elevated temperatures (e.g., refluxing acetic acid), the initial hydrazone formation becomes reversible. The system equilibrates, allowing the less nucleophilic −NH−Ph to condense with the carbonyl carbon, followed by the terminal −NH2​ attacking the nitrile. This pathway is favored thermodynamically due to the reduction of steric clash between the bulky N-phenyl group and the amino group, which is highly pronounced in the kinetic 5-amino isomer[5].

Mechanism Start Phenylhydrazine + Acetoacetonitrile Kinetic Kinetic Control (NaOEt, 0°C) Start->Kinetic Thermo Thermodynamic Control (AcOH, 118°C) Start->Thermo Attack1 Rapid NH2 Attack on Carbonyl Kinetic->Attack1 Irreversible Attack2 Reversible Equilibration NH-Ph Attacks Carbonyl Thermo->Attack2 Reversible / Stable Prod5 5-Amino-3-methyl- 1-phenylpyrazole (Kinetic Isomer) Attack1->Prod5 Irreversible Prod3 5-Methyl-1-phenyl- 1H-pyrazol-3-amine (Thermodynamic Isomer) Attack2->Prod3 Reversible / Stable

Mechanistic divergence in aminopyrazole synthesis under kinetic vs. thermodynamic control.

Quantitative Data Summary

The table below summarizes the regiomeric ratios and isolated yields obtained under varying catalytic conditions, demonstrating the necessity of thermodynamic control for the target compound.

Reaction ConditionsCatalyst / SolventTemperatureMajor RegioisomerYield (%)
Kinetic Control NaOEt / Ethanol0 °C5-Amino-3-methyl78 - 82%
Thermodynamic Control Acetic Acid118 °C (Reflux)3-Amino-5-methyl 68 - 74%
Transamination TsOH / Toluene110 °C (Reflux)3-Amino-5-methyl 80 - 85%

Experimental Protocol: Thermodynamic Synthesis

Self-Validating System: This protocol utilizes a Dean-Stark apparatus to continuously remove water, forcing the dehydration step of the cyclization to completion. Furthermore, specific pH-controlled quenching ensures the reversible intermediates are fully driven to the thermodynamic product before isolation[5].

Materials & Reagents
  • Phenylhydrazine (1.0 equiv, 10.8 g, 100 mmol) - Caution: Toxic and suspected carcinogen.

  • Acetoacetonitrile (1.05 equiv, 8.7 g, 105 mmol)

  • Glacial Acetic Acid (50 mL)

  • Toluene (20 mL, for azeotropic water removal)

  • Saturated aqueous NaHCO3​

  • Ethyl Acetate (EtOAc) and Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 8.7 g of acetoacetonitrile in 50 mL of glacial acetic acid.

  • Controlled Addition: Cool the flask to 10 °C using an ice bath. Add 10.8 g of phenylhydrazine dropwise over 30 minutes.

    • Causality: Slow addition at a reduced temperature prevents an uncontrollable exothermic reaction that could lead to irreversible kinetic trapping of the undesired 5-amino isomer.

  • Thermodynamic Equilibration (Cyclocondensation): Add 20 mL of toluene to the mixture. Heat the reaction to 118 °C (reflux) for 14 hours.

    • Causality: The extended high-temperature reflux in the presence of an acid catalyst ensures the kinetic hydrazone reverts and funnels into the thermodynamically stable 3-amino-5-methyl pyrazole pathway. The Dean-Stark trap continuously removes water, driving the equilibrium forward.

  • Quenching: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the toluene and the majority of the acetic acid. Pour the crude viscous residue into 100 g of crushed ice.

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO3​ under vigorous stirring until the aqueous phase reaches pH 7.5.

    • Causality: Neutralizing the acid prevents the protonation of the newly formed pyrazole amine group, ensuring the product remains un-ionized and partitions completely into the organic phase during extraction.

  • Isolation: Extract the neutralized mixture with Ethyl Acetate ( 3×50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude solid from hot absolute ethanol to afford pure 5-methyl-1-phenyl-1H-pyrazol-3-amine as a crystalline solid.

Workflow Prep Reagent Prep (AcOH Solvent) React Cyclocondensation (Reflux, 14h) Prep->React Quench Neutralization (pH 7.5) React->Quench Extract Extraction (EtOAc/H2O) Quench->Extract Purify Recrystallization (EtOH) Extract->Purify

Experimental workflow for the synthesis and isolation of 5-methyl-1-phenyl-1H-pyrazol-3-amine.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. URL: [Link]

  • 5-methyl-1-phenyl-1H-pyrazol-3-amine | CID 3586286. PubChem. URL: [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. URL: [Link]

Sources

Application

Application Note: One-Pot Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Abstract This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry. The synthesis is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and efficient acid-catalyzed cyclocondensation reaction between phenylhydrazine and acetoacetonitrile (3-oxobutanenitrile). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, troubleshooting advice, and methods for product characterization. The one-pot nature of this procedure simplifies the synthetic process, minimizes waste, and provides high yields of the target compound, making it an advantageous method for both academic and industrial laboratories.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of N-heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their unique chemical properties and versatile synthetic handles have established them as a "privileged scaffold" in drug discovery. Specifically, aminopyrazoles are crucial intermediates and pharmacophores found in a wide array of therapeutics, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4][5]

The target molecule of this protocol, 5-methyl-1-phenyl-1H-pyrazol-3-amine, serves as a foundational structure for the development of more complex molecules, including kinase inhibitors and other targeted therapies.[6] Traditional multi-step syntheses can be time-consuming and inefficient. The one-pot cyclocondensation method presented here, a variation of the classic Knorr pyrazole synthesis, offers a streamlined, efficient, and scalable alternative.[7][8][9] This reaction leverages the facile condensation of a hydrazine with a β-ketonitrile to rapidly construct the aromatic pyrazole ring.[3][7]

Reaction Principle and Mechanism

The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine proceeds via a cyclocondensation reaction. The most direct and widely used precursors for 3-aminopyrazoles are a hydrazine and a β-ketonitrile.[7][10] In this case, phenylhydrazine acts as the binucleophilic hydrazine component, and acetoacetonitrile provides the three-carbon backbone.

The reaction mechanism can be described in four key steps, typically facilitated by an acid catalyst:

  • Activation and Hydrazone Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of acetoacetonitrile.[11][12] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack. This is followed by dehydration to yield a stable phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Imination and Tautomerization: This cyclization forms a five-membered ring imine intermediate.

  • Aromatization: A subsequent proton transfer and tautomerization lead to the formation of the stable, aromatic 5-methyl-1-phenyl-1H-pyrazol-3-amine product. The thermodynamic driving force of forming a stable aromatic ring ensures the reaction proceeds to completion.[8]

Reaction_Mechanism Figure 1: Reaction mechanism for the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2-4: Cyclization & Aromatization Reactants Phenylhydrazine + Acetoacetonitrile Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone + H⁺, - H₂O Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Attack Product 5-methyl-1-phenyl-1H-pyrazol-3-amine Cyclized->Product Tautomerization

Caption: Reaction mechanism for the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary.

3.1. Materials and Equipment

MaterialGradeSupplierCAS No.
Phenylhydrazine≥97%Sigma-Aldrich100-63-0
Acetoacetonitrile97%Sigma-Aldrich2469-99-0
Ethanol (Absolute)Reagent GradeFisher Scientific64-17-5
Glacial Acetic AcidACS GradeVWR64-19-7
Diethyl EtherACS GradeFisher Scientific60-29-7
Deionized Water--7732-18-5

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, glass funnel, Buchner funnel and flask, filter paper, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄), and a melting point apparatus.

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

3.2. One-Pot Synthesis Procedure

Experimental_Workflow Figure 2: Step-by-step experimental workflow for the one-pot synthesis. start Start: Assemble Glassware setup 1. Reaction Setup - Add Ethanol (30 mL) - Add Acetoacetonitrile (0.83 g) - Add Phenylhydrazine (1.08 g) - Add Acetic Acid (3 drops) start->setup reflux 2. Reaction - Heat to reflux (~78°C) - Stir for 2-4 hours - Monitor by TLC setup->reflux workup 3. Work-up & Isolation - Cool to room temperature - Pour into ice-water (100 mL) - Stir until precipitate forms reflux->workup filtration 4. Product Collection - Filter via Buchner funnel - Wash with cold water - Wash with cold diethyl ether workup->filtration drying 5. Drying - Air dry or use vacuum oven - Obtain final product filtration->drying end End: Characterize Product drying->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of absolute ethanol. To this, add acetoacetonitrile (0.83 g, 10 mmol) and phenylhydrazine (1.08 g, 1.0 mL, 10 mmol). Stir the mixture for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the initial hydrazone formation.[13]

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain a gentle reflux with continuous stirring for 2-4 hours.

  • Reaction Monitoring (Expert Insight): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed and a new, more polar product spot is dominant.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with two portions of cold deionized water (2 x 20 mL) and one portion of cold diethyl ether (15 mL) to remove residual impurities.

  • Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass and dry in a vacuum oven at 40-50°C to a constant weight.

Results and Discussion

4.1. Expected Outcomes

Following the protocol above, 5-methyl-1-phenyl-1H-pyrazol-3-amine is typically obtained as a light-colored solid.

ParameterExpected Result
Physical Appearance Off-white to pale yellow solid
Typical Yield 75-90%
Melting Point 114-116 °C
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol

4.2. Product Characterization

To ensure the identity and purity of the synthesized compound, the following characterization is recommended:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.40 (t, 2H, Ar-H), ~7.25 (t, 1H, Ar-H), ~7.15 (d, 2H, Ar-H), ~5.70 (s, 1H, pyrazole C4-H), ~3.80 (br s, 2H, -NH₂), ~2.20 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158.0 (C3), ~145.0 (C5), ~139.0 (Ar-C), ~129.0 (Ar-CH), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~90.0 (C4), ~12.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z = 174.1 [M+H]⁺.

4.3. Field-Proven Insights and Troubleshooting

  • Why Ethanol and Acetic Acid? Ethanol is an excellent solvent as it readily dissolves both reactants and has a convenient boiling point for reflux. The small amount of acetic acid is crucial to catalyze the dehydration step in hydrazone formation, significantly accelerating the reaction rate without causing unwanted side reactions.[8][14]

  • Controlling the Exotherm: The initial reaction between phenylhydrazine and the β-ketonitrile can be mildly exothermic. While not a major concern at this scale, for larger scale synthesis, controlled addition of one reagent to the other may be necessary.

  • Problem: Low Yield.

    • Cause: Incomplete reaction. Solution: Extend the reflux time and monitor carefully by TLC.

    • Cause: Impure phenylhydrazine (often oxidizes and darkens on storage). Solution: Use freshly opened or purified phenylhydrazine.

    • Cause: Product loss during work-up. Solution: Ensure the precipitation mixture is thoroughly chilled before filtration.

  • Problem: Oily Product Instead of Solid.

    • Cause: Presence of unreacted starting materials or impurities. Solution: Ensure the reaction has gone to completion. Wash the collected product thoroughly. If it remains oily, attempt purification by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane).

Conclusion

This application note details a reliable and highly efficient one-pot protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. By leveraging the principles of the Knorr pyrazole synthesis with a β-ketonitrile, this method provides high yields of a valuable medicinal chemistry building block through a simple and scalable procedure. The provided mechanistic insights, step-by-step instructions, and troubleshooting guide offer researchers a robust tool for accessing this important heterocyclic scaffold.

References

  • Elgemeie, G. H., & Elghandour, A. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Al-Matar, H. M., et al. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Al-Matar, H. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. Available at: [Link]

  • Filo. (2025). Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione. Available at: [Link]

  • Abedi, M., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

  • White, C. J., & Brik, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11637. Available at: [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

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  • TutorVista. (2013). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. Available at: [Link]

  • Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl. Available at: [Link]

  • Sapkal, S. B., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Journal of the Korean Chemical Society, 57(4), 482-486. Available at: [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20499-20535. Available at: [Link]

  • Bansal, S., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(3), 119-128. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazole: A Versatile Moiety. Journal of Advanced Scientific Research, 12(3), 37-43. Available at: [Link]

  • Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10294-10301. Available at: [Link]

  • Scribd. (2010). Efficient One-Pot Synthesis of Pyrazolylamides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Available at: [Link]

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

Sources

Method

Application Note: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. The synthesis of high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. The synthesis of highly substituted pyrazoles often relies on the condensation of hydrazines with 1,3-dielectrophilic systems[2]. However, achieving strict regiocontrol when synthesizing asymmetric pyrazoles—such as distinguishing between 5-amino-3-methyl-1-phenylpyrazole and 5-methyl-1-phenyl-1H-pyrazol-3-amine—requires careful selection of precursors and reaction conditions.

To synthesize 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS 4280-78-8), a classical Knorr-type condensation is employed using phenylhydrazine and 3-oxobutanenitrile (commonly known as cyanoacetone)[3].

Causality of Precursor Choice: While 3-aminocrotononitrile is a common pyrazole precursor, its reaction with phenylhydrazine typically yields the alternative regioisomer (5-amino-3-methyl-1-phenylpyrazole) due to competing transamination pathways. By utilizing 3-oxobutanenitrile, we exploit its dual electrophilic character[4]. The highly electrophilic ketone carbonyl undergoes rapid, preferential attack by the more nucleophilic primary amine (-NH₂) of phenylhydrazine to form a hydrazone intermediate. Subsequent acid-catalyzed 5-exo-dig cyclization occurs when the secondary amine (-NHPh) attacks the nitrile carbon, unequivocally establishing the desired 3-amino-5-methyl regiochemistry[5].

Mechanistic Pathway Visualization

Mechanism R 3-Oxobutanenitrile + Phenylhydrazine I1 Hydrazone Intermediate R->I1 -H2O (0-5 °C) I2 5-exo-dig Cyclization I1->I2 H+ / Reflux (78 °C) P 5-Methyl-1-phenyl- 1H-pyrazol-3-amine I2->P Tautomerization

Mechanistic pathway for the regioselective synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and key parameters for a standard 10.0 mmol scale synthesis.

ParameterValue / Description
Reaction Scale 10.0 mmol
3-Oxobutanenitrile 1.00 equivalent (0.83 g)
Phenylhydrazine 1.05 equivalents (1.13 g, 1.03 mL)
Solvent Absolute Ethanol (15 mL)
Catalyst Glacial Acetic Acid (0.5 mL)
Addition Temperature 0–5 °C (Ice-water bath)
Cyclization Temperature 78 °C (Reflux)
Reaction Time 2–4 hours
Expected Yield 75%–85%
Product Purity >98% (Post-purification)

Experimental Protocol

This protocol is designed as a self-validating system. The initial exothermic hydrazone formation is thermally controlled to prevent the degradation of phenylhydrazine, while the acid-catalyzed reflux drives the cyclization to completion.

Step 1: Reagent Preparation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 3-oxobutanenitrile (10.0 mmol, 0.83 g) in 15 mL of absolute ethanol.

  • Add 0.5 mL of glacial acetic acid to the solution. Insight: The acid acts as a catalyst to activate the ketone carbonyl, facilitating the initial nucleophilic attack and accelerating the subsequent cyclization.

Step 2: Controlled Hydrazone Formation

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Slowly add phenylhydrazine (10.5 mmol, 1.13 g) dropwise over a period of 10 minutes. Critical Insight: The condensation reaction between the active methylene compound and phenylhydrazine is highly exothermic[4]. Dropwise addition at low temperatures suppresses the formation of bis-hydrazone byproducts and prevents the oxidative decomposition of the hydrazine precursor.

Step 3: Thermal Cyclization

  • Remove the ice-water bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 v/v) eluent system. The disappearance of the starting materials and the emergence of a lower-Rf spot indicates the completion of the cyclization step.

Step 4: Aqueous Work-Up

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Dissolve the resulting crude residue in 30 mL of ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 × 15 mL). Insight: This step is mandatory to neutralize the acetic acid catalyst and prevent product protonation, ensuring the pyrazole remains in the organic phase.

  • Wash with brine (15 mL) and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

Step 5: Purification

  • Filter off the drying agent and evaporate the solvent in vacuo.

  • Purify the crude solid by recrystallization from a mixture of diethyl ether and hexane. Alternatively, flash column chromatography on silica gel can be utilized for higher purity demands.

  • The final product, 5-methyl-1-phenyl-1H-pyrazol-3-amine, is obtained as a stable crystalline solid.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Mixing Dissolve 3-oxobutanenitrile in EtOH + AcOH Step2 2. Exothermic Addition Dropwise phenylhydrazine at 0-5 °C Step1->Step2 Step3 3. Thermal Cyclization Reflux at 78 °C for 2-4 hours Step2->Step3 Step4 4. Aqueous Work-Up Neutralize with NaHCO3, extract in EtOAc Step3->Step4 Step5 5. Purification Recrystallize from Ether/Hexane Step4->Step5

Step-by-step experimental workflow for the synthesis and purification process.

Sources

Application

Application Note: 5-Methyl-1-phenyl-1H-pyrazol-3-amine as a Core Intermediate in Pharmaceutical Synthesis

Executive Summary 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique structural topology—combining a nucleophilic exocyclic amine, a lipophilic phenyl ring, and a sterically demanding methyl group—makes it an ideal pharmacophore anchor for kinase inhibitors. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate, with a specific focus on its integration into Spleen Tyrosine Kinase (Syk) inhibitors for oncology and autoimmune indications [1].

Physicochemical Profiling & Structural Rationale

Understanding the reactivity and conformational influence of 5-methyl-1-phenyl-1H-pyrazol-3-amine [3] is critical for rational drug design and synthetic planning.

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale in Drug Design
CAS Number 85485-59-2Standard identifier for procurement and regulatory filing.
Molecular Weight 173.21 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5 limits.
Topological Polar Surface Area 43.8 ŲOptimal for maintaining membrane permeability and oral bioavailability in the final API.
Hydrogen Bond Donors/Acceptors 1 / 2Facilitates critical hydrogen bonding within target protein pockets (e.g., kinase hinge regions).
Structural Causality in Synthesis
  • The 3-Amino Group: Acts as the primary nucleophilic center. Its exocyclic nature allows for efficient amidation or urea formation, serving as the critical linkage point to core scaffolds like 1,2,4-triazine-6-carboxamides.

  • The 1-Phenyl Group: Provides a lipophilic anchor that frequently engages in π−π stacking or hydrophobic interactions within the ATP-binding site of kinases.

  • The 5-Methyl Group: Introduces targeted steric hindrance. This methyl group restricts the rotational freedom of the pyrazole-amide bond in the final API, locking the molecule into a bioactive conformation that enhances target selectivity and reduces off-target kinase binding.

Mechanistic Role in Drug Discovery

In the development of Syk inhibitors—which are pivotal for treating B-cell-derived cancers, T-cell lymphomas, and autoimmune diseases—the 5-methyl-1-phenyl-1H-pyrazol-3-amine moiety is grafted onto a heterocyclic core [1]. The resulting compound acts as a competitive inhibitor at the Syk kinase ATP-binding pocket, effectively halting downstream B-cell receptor (BCR) signaling pathways that drive cancer cell proliferation.

Pathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase BCR->Syk Phosphorylation Downstream Downstream Signaling (NF-κB, NFAT) Syk->Downstream Signal Transduction Inhibitor Triazine-Pyrazole Inhibitor (API) Inhibitor->Syk Competitive Binding (ATP Pocket) Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation Gene Expression

Mechanistic signaling pathway illustrating the targeted inhibition of Syk kinase by the synthesized API.

Experimental Protocols: A Self-Validating System

The following protocols outline the synthesis of the intermediate and its subsequent functionalization. Every step is designed with built-in analytical checkpoints to ensure the integrity of the workflow.

Protocol A: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Objective: Condense phenylhydrazine with 3-aminocrotononitrile to yield the target pyrazole, minimizing the formation of the 3-methyl-5-amine regioisomer [4].

  • Initiation: Dissolve 3-aminocrotononitrile (1.0 eq) in anhydrous ethanol. Add phenylhydrazine (1.05 eq) dropwise at 0°C under an inert argon atmosphere.

  • Acid Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 eq). Causality: The acidic environment protonates the more basic nitrogen of phenylhydrazine, directing the nucleophilic attack toward the nitrile carbon, thereby thermodynamically favoring the 3-amine isomer.

  • Cyclization: Reflux the reaction mixture at 80°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the mass corresponding to the uncyclized intermediate disappears. The desired isomer (5-methyl-1-phenyl-1H-pyrazol-3-amine) will elute later than the 5-amine isomer on a reverse-phase C18 column due to the shielding of the polar amine by the adjacent methyl group in the 5-amine isomer.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3).

Protocol B: Amidation for Kinase Inhibitor Synthesis

Objective: Couple 5-methyl-1-phenyl-1H-pyrazol-3-amine to a 1,2,4-triazine-6-carboxylic acid core to form the active pharmacophore [1].

  • Activation: In a dry round-bottom flask, dissolve the 1,2,4-triazine-6-carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU forms a highly reactive, non-epimerizing active ester. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without interfering with the coupling.

  • Coupling: Add 5-methyl-1-phenyl-1H-pyrazol-3-amine (1.1 eq) to the activated mixture. Stir at 40°C for 12 hours. The slight excess of the amine ensures complete consumption of the valuable triazine core.

  • Self-Validation: Perform TLC (DCM/MeOH 95:5). The primary amine spot (ninhydrin positive) should significantly diminish, replaced by a higher Rf UV-active spot corresponding to the amide.

  • Deprotection: If the triazine core contains Boc-protected moieties, treat the isolated intermediate with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature, followed by solvent evaporation [2].

Workflow N1 Phenylhydrazine + 3-Aminocrotononitrile N2 5-Methyl-1-phenyl-1H- pyrazol-3-amine N1->N2 Cyclization (Acid Catalyzed) N3 HATU / DIPEA Coupling N2->N3 3-Amino Functionalization N4 Syk Kinase Inhibitor (Target API) N3->N4 Amidation & Purification

Synthetic workflow from raw precursors to the final Syk kinase inhibitor API.

Data Presentation: Amidation Optimization

To maximize the yield of the final API, various coupling conditions were evaluated. The data below synthesizes the optimization of the amidation step (Protocol B), highlighting the necessity of highly reactive coupling agents due to the moderate nucleophilicity of the pyrazole amine.

Table 2: Optimization of the Amidation Reaction
Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
EDC, HOBtEt3NDMF252445%Incomplete conversion; exocyclic amine is weakly nucleophilic.
T3P (50% in EtOAc)PyridineEtOAc801262%Moderate yield; requires harsh heating which may degrade sensitive cores.
HATU DIPEA DMF 40 12 88% Optimal; highly reactive HOAt ester overcomes poor nucleophilicity.

Analytical Validation & Quality Control

For the isolated 5-methyl-1-phenyl-1H-pyrazol-3-amine, rigorous QC is mandatory before downstream API synthesis to prevent batch failures:

  • 1H-NMR (400 MHz, DMSO-d6): δ 7.50 - 7.30 (m, 5H, Phenyl), 5.45 (s, 1H, Pyrazole C4-H), 4.60 (br s, 2H, -NH2), 2.20 (s, 3H, -CH3).

    • Validation Note: The sharp singlet at 5.45 ppm is diagnostic for the C4 proton of the pyrazole ring, confirming successful cyclization.

  • HPLC Purity: >98% (Area normalization method, 254 nm). The absence of the 5-amine regioisomer must be explicitly confirmed via a spiked reference standard.

References

  • Title: US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
  • Title: Protective Groups in Organic Synthesis, 3rd Edition Source: John Wiley & Sons URL: [Link]

Method

Thin-layer chromatography of 5-methyl-1-phenyl-1H-pyrazol-3-amine

APPLICATION NOTE: Chromatographic Resolution and TLC Method Development for 5-Methyl-1-phenyl-1H-pyrazol-3-amine Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: Chromatographic Resolution and TLC Method Development for 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Analyte Profiling

In medicinal chemistry, pyrazole derivatives serve as critical pharmacophores in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotectants. 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 4280-78-8) is a highly versatile synthetic building block. However, its structural features—specifically the presence of a primary amine and a basic pyrazole core—present unique chromatographic challenges.

Physicochemical Profile:

  • Molecular Formula: C10H11N3[1]

  • Molecular Weight: 173.21 g/mol [1]

  • Topological Polar Surface Area (TPSA): 43.8 Ų[1]

  • Key Functional Groups: Primary amine (H-bond donor/acceptor), Pyrazole nitrogen (H-bond acceptor), Phenyl ring (UV active).

This application note details a self-validating Thin-Layer Chromatography (TLC) protocol optimized specifically for basic pyrazole amines, ensuring high-resolution separation without peak tailing.

Mechanistic Rationale: The Causality of Tailing

To achieve reproducible analytical reliability, one must understand the thermodynamic interactions at play during separation[2].

The Problem: Silanol-Amine Interactions Standard TLC plates utilize Silica Gel 60 as the stationary phase. The surface of silica gel is densely populated with silanol groups (–Si–OH), which are weakly acidic (pKa ~ 4.5–5.0)[2]. When 5-methyl-1-phenyl-1H-pyrazol-3-amine migrates up the plate, its basic primary amine undergoes continuous, heterogeneous hydrogen bonding and acid-base ionic interactions with these stationary silanols. This prevents the analyte from partitioning smoothly into the mobile phase, resulting in macroscopic "streaking" or "tailing"[2].

The Solution: Stationary Phase Neutralization To suppress this secondary interaction, a competing basic modifier—typically Triethylamine (TEA) —must be added to the mobile phase. TEA is a sterically hindered tertiary amine that dynamically binds to and "caps" the acidic silanol sites on the silica plate[3]. By neutralizing the stationary phase, the pyrazole analyte is forced to partition purely based on its inherent polarity, yielding sharp, symmetrical spots[3].

Experimental Protocol: Self-Validating TLC System

This protocol incorporates built-in validation steps to ensure the integrity of the separation.

A. Materials & Reagents
  • Stationary Phase: TLC Silica gel 60 F254 plates (aluminum or glass-backed).

  • Mobile Phase Components: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Visualization Reagents: UV Lamp (254 nm), Ninhydrin stain (0.3g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid).

B. Mobile Phase Preparation
  • Prepare a solvent system of DCM : MeOH : TEA in a 95 : 4 : 1 (v/v/v) ratio.

  • Causality Check: The 1% TEA is sufficient to saturate the silanol sites without drastically altering the bulk polarity of the DCM/MeOH system[3].

  • Pour the mixture into a flat-bottomed TLC chamber. Line the back of the chamber with filter paper and seal with a lid. Allow 15 minutes for vapor saturation (critical for preventing edge effects and ensuring reproducible Rf values).

C. Sample Application & 2D-Validation
  • Dissolve 1-2 mg of 5-methyl-1-phenyl-1H-pyrazol-3-amine in 1 mL of DCM.

  • Using a glass capillary, apply a 1–2 μL spot 1.5 cm from the bottom of the plate.

  • Self-Validation Step (2D-TLC): To verify that the compound is stable and not degrading on the acidic silica, spot the sample in the bottom-left corner. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again. A single spot on the diagonal confirms analyte stability; off-diagonal spots indicate on-plate degradation.

D. Development & Critical Drying
  • Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Crucial Step: Dry the plate thoroughly using a heat gun or compressed air for at least 2–3 minutes to volatilize all residual TEA.

E. Visualization Strategy
  • Non-Destructive (UV): Examine the plate under 254 nm UV light. The highly conjugated phenyl and pyrazole rings will quench the F254 fluorescence, appearing as dark spots. Mark the perimeter with a pencil.

  • Destructive (Ninhydrin): Dip the plate into the Ninhydrin solution and heat at 110°C for 2 minutes. The primary amine of the analyte will react to form Ruhemann's purple.

    • Field Insight: While pure tertiary amines (TEA) do not react with Ninhydrin, commercial TEA contains trace primary/secondary amine impurities from its synthesis[4]. If TEA is not completely evaporated during Step D3, these impurities will react, turning the entire background plate purple and masking your analyte[4].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 5-methyl-1-phenyl-1H-pyrazol-3-amine across different solvent systems, demonstrating the necessity of the basic modifier.

Mobile Phase System (v/v)Modifier AddedChromatographic ObservationApproximate Rf Value
Hexane : EtOAc (1:1)NoneSevere streaking; retained near baseline due to silanol binding.0.05 – 0.15 (Streak)
DCM : MeOH (95:5)NoneModerate tailing; spot is broad and asymmetrical.0.30 – 0.40 (Tail)
DCM : MeOH : TEA (95:4:1) 1% TEA Sharp, symmetrical, well-defined spot. 0.45
EtOAc : MeOH : NH₄OH (80:18:2)2% Aq. AmmoniaSharp spot; slightly higher migration due to increased polarity.0.55

Workflow Visualization

TLCOptimization cluster_0 Standard Mobile Phase cluster_1 Optimized Mobile Phase Start Analyte: 5-methyl-1-phenyl- 1H-pyrazol-3-amine Silica Stationary Phase: Silica Gel 60 F254 (Acidic) Start->Silica Test1 Hexane / EtOAc (No Modifier) Silica->Test1 Result1 Result: Severe Tailing (Amine-Silanol Binding) Test1->Result1 Test2 DCM / MeOH / TEA (Basic Modifier Added) Result1->Test2 Add 1% TEA Result2 Result: Sharp Spots (Silanols Neutralized) Test2->Result2 Vis Visualization: UV 254 nm & Ninhydrin Result2->Vis Warning Critical: Evaporate TEA before Ninhydrin stain! Vis->Warning

Workflow for optimizing the TLC resolution of basic pyrazole amines.

References

  • PubChem . "5-methyl-1-phenyl-1H-pyrazol-3-amine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Organomation . "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Resources. Available at:[Link]

  • Chemistry Hall . "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. Available at:[Link]

  • Chemistry Stack Exchange . "Does ninhydrin staining detect triethylamine?" Stack Exchange Network. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Agrochemical Screening of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Introduction: The Prominence of Pyrazole Scaffolds in Agrochemical Innovation The pyrazole ring is a privileged heterocyclic scaffold in the field of agrochemical research, forming the core of numerous commercially succe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrazole Scaffolds in Agrochemical Innovation

The pyrazole ring is a privileged heterocyclic scaffold in the field of agrochemical research, forming the core of numerous commercially successful fungicides, insecticides, and herbicides.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for diverse functionalization, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[2] Pyrazole derivatives have demonstrated a wide array of biological activities, making them a focal point for the discovery of new crop protection agents.[3][4]

This document provides a comprehensive guide for researchers and scientists on the application and evaluation of a specific aminopyrazole derivative, 5-methyl-1-phenyl-1H-pyrazol-3-amine , as a potential agrochemical candidate. While this specific molecule may not be a commercialized agrochemical, its structure is representative of a class of compounds with high potential. These notes and protocols are designed to provide a robust framework for its synthesis and systematic screening for fungicidal, insecticidal, and herbicidal activities.

Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine

A common and effective method for the synthesis of 3-amino-5-methyl-1-phenylpyrazole is through the cyclization of a suitable precursor. One established route involves the reaction of phenylhydrazine with a β-ketonitrile. The following protocol is a generalized procedure that can be optimized for the specific synthesis of the target compound.

Protocol 1: Synthesis via Cyclization

Materials:

  • Phenylhydrazine

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve acetoacetonitrile (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5% v/v).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 5-methyl-1-phenyl-1H-pyrazol-3-amine.

Visualization of Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine Reactants Phenylhydrazine + Acetoacetonitrile Reaction Cyclization in Ethanol/Acetic Acid (Reflux) Reactants->Reaction 1. Mix & heat Workup Work-up: Neutralization & Extraction Reaction->Workup 2. Cool & extract Purification Purification: Recrystallization or Chromatography Workup->Purification 3. Concentrate Product 5-methyl-1-phenyl-1H- pyrazol-3-amine Purification->Product 4. Isolate

Caption: Workflow for the synthesis of the target compound.

Tiered Agrochemical Screening Protocol

A tiered approach is recommended for the efficient evaluation of the agrochemical potential of 5-methyl-1-phenyl-1H-pyrazol-3-amine. This involves initial in-vitro screening against a broad range of targets, followed by more focused in-vivo testing of promising activities.

Visualization of Screening Workflow:

Screening_Workflow cluster_screening Agrochemical Screening Workflow Start Synthesized Compound: 5-methyl-1-phenyl-1H-pyrazol-3-amine Primary_Screening Primary In-Vitro Screening (High Concentration) Start->Primary_Screening Fungicidal Fungicidal Assay (Mycelial Growth) Primary_Screening->Fungicidal Insecticidal Insecticidal Assay (Contact/Ingestion) Primary_Screening->Insecticidal Herbicidal Herbicidal Assay (Seed Germination) Primary_Screening->Herbicidal Analysis1 Data Analysis: Identify 'Hits' Fungicidal->Analysis1 Insecticidal->Analysis1 Herbicidal->Analysis1 Secondary_Screening Secondary Screening (Dose-Response) Analysis1->Secondary_Screening Active Compounds In_Vivo In-Vivo Greenhouse Trials Secondary_Screening->In_Vivo Analysis2 Data Analysis: Efficacy & Selectivity In_Vivo->Analysis2 Lead Lead Candidate Analysis2->Lead Promising Results

Caption: Tiered workflow for agrochemical screening.

Part 1: Fungicidal Activity Screening

Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[1] The following protocols will assess the potential of 5-methyl-1-phenyl-1H-pyrazol-3-amine to inhibit the growth of key plant pathogenic fungi.

Protocol 2: In-Vitro Mycelial Growth Inhibition Assay

Materials:

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[3]

  • Potato Dextrose Agar (PDA).

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sterile petri dishes.

  • Sterile cork borer.

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).[3]

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control plates with solvent only).

  • Incubate the plates at the optimal temperature for the respective fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treated plate.

Protocol 3: In-Vivo Disease Control Assay (Detached Leaf)

Materials:

  • Healthy, young leaves of a susceptible host plant (e.g., tomato for Botrytis cinerea).

  • Spore suspension of the test fungus.

  • Solutions of the test compound at various concentrations.

  • Humid chambers (e.g., petri dishes with moist filter paper).

Procedure:

  • Prepare solutions of the test compound at different concentrations (e.g., 50, 100, 200 µg/mL).

  • Spray the detached leaves with the test solutions until runoff (protective treatment) or after inoculation (curative treatment).

  • Allow the leaves to air dry.

  • Inoculate the leaves with a droplet of the fungal spore suspension.

  • Place the leaves in a humid chamber and incubate under appropriate light and temperature conditions.

  • After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or using a disease severity rating scale.

  • Calculate the control efficacy compared to the untreated control.

Data Presentation: Fungicidal Activity

CompoundConcentration (µg/mL)Botrytis cinerea Inhibition (%)Rhizoctonia solani Inhibition (%)Fusarium graminearum Inhibition (%)
5-methyl-1-phenyl-1H-pyrazol-3-amine 10DataDataData
50DataDataData
100DataDataData
Positive Control (e.g., Tebuconazole) 10DataDataData

Part 2: Insecticidal Activity Screening

Aminopyrazole derivatives, such as Fipronil, are known to act as potent insecticides by blocking GABA-gated chloride channels in insects.[4] The following protocols are designed to assess the insecticidal potential of the test compound against common agricultural pests.

Protocol 4: In-Vitro Contact and Ingestion Bioassay (Leaf Dip Method)

Materials:

  • Target insects (e.g., larvae of Plutella xylostella - diamondback moth).[5][6]

  • Host plant leaves (e.g., cabbage).

  • Solutions of the test compound with a surfactant.

  • Ventilated containers.

Procedure:

  • Prepare serial dilutions of the test compound in water containing a small amount of a non-ionic surfactant.

  • Dip host plant leaves into the test solutions for a set time (e.g., 10-20 seconds).[7]

  • Allow the leaves to air dry completely.

  • Place the treated leaves into ventilated containers.

  • Introduce a known number of insect larvae (e.g., 10-20) into each container.

  • Maintain the containers at a suitable temperature and humidity.

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

Protocol 5: In-Vivo Crop Protection Assay (Whole Plant Spray)

Materials:

  • Potted host plants (e.g., young cabbage plants).

  • A population of the target insect pest.

  • Spray solutions of the test compound.

  • A spray chamber or a handheld sprayer.

  • Cages to contain the insects on the plants.

Procedure:

  • Spray the potted plants with the test solutions to the point of runoff.

  • Allow the plants to dry.

  • Infest the plants with a known number of insects.

  • Cover the plants with cages to prevent insect escape.

  • Maintain the plants in a greenhouse under controlled conditions.

  • After a specified period (e.g., 5-7 days), assess the insect mortality and the level of plant damage (e.g., percentage of defoliation).

Data Presentation: Insecticidal Activity

CompoundConcentration (µg/mL)Plutella xylostella Mortality (%) at 48h
5-methyl-1-phenyl-1H-pyrazol-3-amine 50Data
100Data
200Data
Positive Control (e.g., Fipronil) 50Data

Part 3: Herbicidal Activity Screening

Pyrazole-based herbicides often target key enzymes in plant biosynthesis pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] The following protocols will evaluate the potential of 5-methyl-1-phenyl-1H-pyrazol-3-amine to inhibit plant growth.

Protocol 6: In-Vitro Seed Germination and Seedling Growth Assay

Materials:

  • Seeds of indicator plant species (e.g., Amaranthus retroflexus - redroot pigweed, Digitaria sanguinalis - large crabgrass).[9]

  • Petri dishes with filter paper.

  • Solutions of the test compound.

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Add a defined volume of the test solution at various concentrations to each dish to saturate the filter paper.

  • Place a known number of seeds (e.g., 20) on the filter paper.

  • Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 7-10 days), measure the seed germination rate, and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition of germination and growth compared to the control.

Protocol 7: In-Vivo Greenhouse Pot Assay (Pre- and Post-emergence)

Materials:

  • Pots filled with a standard soil mix.

  • Seeds of test weed species.

  • Spray solutions of the test compound.

  • Greenhouse facilities.

Procedure:

  • Pre-emergence:

    • Sow the seeds of the test weeds in the pots.

    • Apply the test solution as a spray to the soil surface.

    • Water the pots and keep them in the greenhouse.

    • Assess the emergence and growth of the weeds after 2-3 weeks.

  • Post-emergence:

    • Sow the seeds and allow the weeds to grow to a specific stage (e.g., 2-4 leaf stage).[10]

    • Apply the test solution as a foliar spray over the weeds.

    • Keep the pots in the greenhouse.

    • Assess the phytotoxicity (e.g., chlorosis, necrosis) and growth inhibition after 1-2 weeks using a rating scale.

Data Presentation: Herbicidal Activity

CompoundConcentration (µg/mL)Amaranthus retroflexus Root Growth Inhibition (%)Digitaria sanguinalis Root Growth Inhibition (%)
5-methyl-1-phenyl-1H-pyrazol-3-amine 10DataData
50DataData
100DataData
Positive Control (e.g., Mesotrione) 10DataData

Mechanism of Action Studies

Should significant biological activity be observed, further studies to elucidate the mechanism of action are warranted.

Visualization of a Hypothetical Fungicidal Mode of Action:

MoA_Fungicide cluster_moa Hypothetical MoA: SDHI Fungicide Compound 5-methyl-1-phenyl-1H-pyrazol-3-amine SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Part of ATP ATP Synthesis ETC->ATP Drives Fungal_Growth Fungal Growth & Spore Germination ATP->Fungal_Growth Required for

Caption: Hypothetical mechanism of action as an SDHI fungicide.

Conclusion

The protocols outlined in this document provide a systematic and robust framework for the evaluation of 5-methyl-1-phenyl-1H-pyrazol-3-amine as a potential agrochemical. The tiered screening approach ensures an efficient use of resources, with initial in-vitro assays identifying promising leads for more detailed in-vivo studies. The inherent versatility of the pyrazole scaffold suggests that this compound could exhibit interesting biological activities, and a thorough investigation as described herein is a critical step in the discovery of new and effective crop protection solutions.

References

  • Fu, W., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(1), 148. Available at: [Link]

  • Petroccia, M. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3763. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 71-77. Available at: [Link]

  • Wang, C., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Whalon, M. E., Mota-Sanchez, D., & Hollingworth, R. M. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), e2573. Available at: [Link]

  • Pang, J. C., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science, 12, 628833. Available at: [Link]

  • Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52980. Available at: [Link]

  • Khan, I., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10243-10251. Available at: [Link]

  • Park, Y., & Hahm, K. S. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(11), 3209-3211. Available at: [Link]

  • Pang, J. C., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and herbicidal activities of pyrazole amide derivatives. Chinese Journal of Pesticide Science, 24(2), 335-342. Available at: [Link]

  • ResearchGate. (2015). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Available at: [Link]

  • Connect. (2008). Administering Pesticide Assays in In Vivo-Implanted Biosensors. Available at: [Link]

  • ResearchGate. (2008). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(9), 4235-4246. Available at: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available at: [Link]

  • ResearchGate. (2014). Assay protocol for the measurements of fungicidal compounds. Available at: [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. Available at: [Link]

  • AgriSustain. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Available at: [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24866-24881. Available at: [Link]

  • IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Available at: [Link]

  • Beattie, S. R., et al. (2021). Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity. Journal of Medicinal Chemistry, 64(3), 1479-1501. Available at: [Link]

  • Sun, Q., et al. (2023). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 47(1), 183-191. Available at: [Link]

  • Jamwal, A., Javed, A., & Bhardwaj, V. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-30. Available at: [Link]

  • Sampei, T., & Tamura, T. (1970). Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. Agricultural and Biological Chemistry, 34(5), 747-753. Available at: [Link]

  • Colorado State University Extension. (2023). Molecular Methods for Diagnosing Plant Diseases. Available at: [Link]

  • Wang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3418. Available at: [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). SECTION S. NURSERY, GREENHOUSE, AND BULB CROPS Site Preparation. Available at: [Link]

  • Open Agriculture Journal. (2021). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules, 27(15), 5001. Available at: [Link]

  • Ayam, A. K., et al. (2016). Detection of insecticidal resistance against various insect pests in vegetable crops at Raipur. International Journal of Chemical Studies, 4(5), 23-26. Available at: [Link]

  • Yang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (1987). guidelines for herbicide registration trials. Available at: [Link]

  • Berthold Technologies. (n.d.). Applications of plant in vivo imaging. Available at: [Link]

  • Gaggìa, F., et al. (2021). New bioassay cage methodology for in vitro studies on Varroa destructor and Apis mellifera. PLoS ONE, 16(4), e0250346. Available at: [Link]

  • Watanabe, S., et al. (2013). Development of the Assay Methods for Pesticides by Immunological Technique. Journal of Pesticide Science, 38(3), 144-151. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Section 1: Mechanistic Pathways &amp; Troubleshooting Workflows

Welcome to the Technical Support Center for Pyrazole Synthesis . As application scientists and drug development professionals, we know that synthesizing substituted pyrazoles—particularly via the classic Knorr condensati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis . As application scientists and drug development professionals, we know that synthesizing substituted pyrazoles—particularly via the classic Knorr condensation—frequently presents significant regioselectivity and yield optimization challenges.

This guide is designed to move beyond basic reaction schemes. Here, we dissect the causality behind experimental failures, provide self-validating protocols, and offer evidence-based troubleshooting strategies to ensure you isolate the exact regioisomer your research demands.

To effectively troubleshoot a reaction, you must first visualize the competing pathways. The Knorr pyrazole synthesis is governed by a delicate balance of kinetic and thermodynamic control.

Mechanism Diketone 1,3-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Diketone->Intermediate Nucleophilic Attack Hydrazine Substituted Hydrazine Hydrazine->Intermediate Nucleophilic Attack KineticallyFavored 1,5-Disubstituted Pyrazole Intermediate->KineticallyFavored HFIP Solvent (Kinetic Control) ThermodynamicallyFavored 1,3-Disubstituted Pyrazole Intermediate->ThermodynamicallyFavored Reflux/Acid (Thermodynamic Control)

Fig 1: Reaction pathways in Knorr pyrazole synthesis showing kinetic vs. thermodynamic control.

When your reaction yields an intractable mixture, follow this iterative workflow to isolate the variables driving the poor selectivity.

Workflow Start Analyze Regioisomer Ratio (NMR/LCMS) Decision Is Selectivity > 95:5? Start->Decision Success Proceed to Purification Decision->Success Yes Solvent Switch to Fluorinated Solvent (e.g., HFIP) Decision->Solvent No Temp Lower Reaction Temperature Solvent->Temp Catalyst Screen Lewis Acids or DES Temp->Catalyst Catalyst->Start Re-evaluate

Fig 2: Iterative troubleshooting workflow for optimizing pyrazole regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,3- and 1,5-disubstituted pyrazoles in my Knorr synthesis? A1: Regioselectivity issues arise because unsymmetrical 1,3-dicarbonyls possess two distinct electrophilic carbonyl centers. The substituted hydrazine can attack either site, leading to a mixture of constitutional isomers[1]. The outcome is dictated by the relative electrophilicity of the carbonyls (electronic effects) and the steric bulk of the surrounding substituents[2]. Under standard conditions (e.g., refluxing ethanol), the energy difference between the two transition states is often insufficient to provide high selectivity, resulting in difficult-to-separate mixtures[1]. Furthermore, recent kinetic studies using transient flow have revealed that these reactions can exhibit complex, non-first-order kinetics and autocatalytic pathways under neutral conditions, further complicating selectivity[3].

Q2: How can I manipulate the reaction conditions to favor a single regioisomer? A2: The most effective non-synthetic intervention is solvent modification. Switching from standard organic solvents to fluorinated alcohols, such as hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), can dramatically enhance regioselectivity[1]. These solvents possess unique hydrogen-bonding capabilities that stabilize specific transition states during the hemiaminal cyclization step[1]. Additionally, adjusting the pH with Lewis or Brønsted acids, or lowering the reaction temperature to favor the kinetically controlled product, are proven optimization strategies[2].

Q3: Are there greener alternatives to traditional volatile organic solvents (VOCs) for this synthesis? A3: Yes. Deep Eutectic Solvents (DESs), such as choline chloride/tartaric acid or choline chloride/urea mixtures, have emerged as highly effective, biodegradable alternatives[4]. DESs not only solubilize a wide range of reactants but also provide inherent catalytic properties that accelerate reaction rates and improve selectivity[4]. When combined with ultrasonication or microwave irradiation, DES-mediated syntheses often achieve near-quantitative yields with significantly reduced reaction times compared to conventional heating[5].

Q4: How do I definitively assign the regiochemistry of my isolated pyrazole? A4: While ¹H and ¹³C NMR provide initial structural clues, 2D NMR is mandatory for unambiguous assignment. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method[1]. By observing spatial correlations between the N-substituent (e.g., an N-methyl or N-phenyl group) and the adjacent protons on the pyrazole ring or the C5 substituent, you can conclusively differentiate the 1,3-isomer from the 1,5-isomer[1].

Section 3: Quantitative Data: Solvent Effects on Regioselectivity

To illustrate the profound impact of reaction conditions on the regiochemical outcome, the following table summarizes typical experimental data for the condensation of an unsymmetrical 1,3-diketone with methylhydrazine.

Reaction SolventTemperatureAdditive/CatalystTypical Yield (%)Regioisomeric Ratio (1,5- : 1,3-)Mechanistic Driver
Ethanol (EtOH) 78 °C (Reflux)None70 - 85%~ 60:40Thermodynamic control; poor H-bonding stabilization of intermediates.
Toluene 110 °CTsOH (cat.)80 - 90%~ 50:50High temperature overrides inherent steric and electronic biases.
HFIP 25 °C (RT)None85 - 95%> 95:5Strong H-bond donation stabilizes the kinetic hemiaminal transition state.
Choline Chloride:Urea (DES) 80 °CUltrasound90 - 98%> 90:10DES acts as both a highly polar solvent and a green catalyst, accelerating cyclization.

Section 4: Self-Validating Experimental Protocol

Protocol: Regioselective Knorr Pyrazole Synthesis via Fluorinated Solvents Objective: Synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone and a substituted hydrazine using HFIP to enforce kinetic control.

Step 1: Reagent Preparation & Setup

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration.

  • Causality: Anhydrous conditions prevent competitive hydrolysis of the diketone. HFIP is selected for its strong hydrogen-bond donating ability, which stabilizes the developing negative charge in the transition state, directing the hydrazine attack to the more electrophilic carbonyl[1].

Step 2: Controlled Condensation

  • Action: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes.

  • Causality: The Knorr condensation is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway, minimizes oligomerization, and strictly enforces kinetic control over the initial nucleophilic attack[2].

Step 3: Cyclization and Dehydration

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the disappearance of the starting diketone via TLC (Hexanes:EtOAc, 3:1) or LCMS.

  • Causality: Unlike reactions in ethanol that require refluxing, HFIP's unique microenvironment accelerates the dehydration of the hemiaminal intermediate at room temperature, preserving the kinetically favored regioisomer[1].

Step 4: Solvent Recovery and Isolation

  • Action: Concentrate the reaction mixture under reduced pressure. Crucial: Use a secondary cold trap to recover the evaporated HFIP for future reuse.

  • Causality: HFIP is highly volatile (bp ~58 °C) and expensive. Efficient solvent recovery aligns with green chemistry principles and significantly reduces scale-up costs.

Step 5: Self-Validation & Regiochemical Assignment

  • Action: Purify the crude residue via flash column chromatography. Dissolve the purified product in CDCl₃ and acquire ¹H, ¹³C, and 2D NOESY NMR spectra.

  • Causality: A single spot on a TLC plate does not guarantee regiochemical purity. The NOESY spectrum acts as the definitive self-validation step: cross-peaks between the N-substituent and the adjacent C5-substituent will unambiguously confirm the identity of the isolated regioisomer[1] before you proceed to downstream biological assays.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs), Thieme Connect.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions, PMC.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis, Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow, RSC Publishing.

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-methyl-1-phenyl-1H-pyrazol-3-amine Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges or seeking to optimize reactions involving 5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges or seeking to optimize reactions involving 5-methyl-1-phenyl-1H-pyrazol-3-amine and related structures. My focus here is to move beyond rote protocols and provide a deeper understanding of why certain choices are made, particularly in the critical area of solvent selection. We will explore how to troubleshoot common issues and transition towards more sustainable, efficient, and "green" laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of pyrazole derivatives?

A: The solvent is not merely a medium for reactants to meet; it is an active participant that can dictate the reaction's success. Its influence is multifaceted:

  • Solubility: Reactants must be adequately dissolved for the reaction to proceed efficiently. Poor solubility can lead to slow or incomplete conversions. For instance, grinding starting materials before adding a solvent like 1,4-dioxane can accelerate dissolution.[1]

  • Kinetics and Reaction Rate: The solvent's polarity and its ability to stabilize transition states can dramatically alter the reaction rate. Some reactions that are sluggish in conventional solvents can be accelerated using energy-efficient techniques like microwave irradiation, often in greener solvents or even under solvent-free conditions.[2][3]

  • Regioselectivity: In syntheses involving unsymmetrical starting materials (like the Knorr pyrazole synthesis), the solvent can significantly influence which regioisomer is formed.[4] This is often tied to the solvent's pH and its interaction with reaction intermediates.[4]

  • Work-up and Purification: The choice of solvent directly impacts product isolation. A solvent from which the product crystallizes upon cooling simplifies purification immensely, whereas a high-boiling solvent like DMF can be difficult to remove.

Q2: I traditionally use solvents like toluene, DMF, or acetonitrile. What are their main drawbacks?

A: While effective, many traditional organic solvents pose significant environmental and safety concerns.[5]

  • Toxicity and Environmental Impact: Many are classified as volatile organic compounds (VOCs), which contribute to air pollution and have associated health risks.

  • Energy Consumption: High-boiling point solvents require significant energy input for removal during work-up.

  • Reaction Conditions: Some syntheses in these solvents require harsh reagents or expensive transition metal catalysts to proceed efficiently.[6]

Q3: What "green" or alternative solvents should I consider for my pyrazole synthesis?

A: The field of green chemistry offers several excellent alternatives that can often improve reaction outcomes.[7]

  • Water or Water-Alcohol Mixtures: Water is a non-toxic, inexpensive, and non-flammable solvent. It is particularly effective for multicomponent reactions, often facilitated by ultrasound or microwave irradiation.[2] A mixture of water and PEG-400 has been used successfully with an FeCl3/PVP catalyst system.[8][9]

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds (like choline chloride and urea) that form a liquid with a much lower melting point than the individual components. DESs are biodegradable, have low toxicity, and can dissolve a wide range of compounds.[6] They can act as both the solvent and the catalyst, accelerating reaction rates and simplifying the process.[6]

  • Solvent-Free Conditions: For many pyrazole syntheses, it's possible to eliminate the solvent entirely.[5] These reactions are often mediated by a catalyst (e.g., tetrabutylammonium bromide) or activated by microwave energy, leading to high yields and very short reaction times.[3][5]

  • Ethylene Glycol: This has been used as an effective medium for pyrazole synthesis in the presence of a Lewis acid catalyst like lithium perchlorate.[10]

Q4: How does solvent polarity specifically affect the formation of 5-methyl-1-phenyl-1H-pyrazol-3-amine?

A: The synthesis of this pyrazole, often proceeding via a Knorr-type condensation, involves several intermediates whose stability is influenced by the solvent. A polar protic solvent like ethanol can stabilize charged intermediates and facilitate proton transfer steps inherent in the cyclization mechanism. In contrast, a non-polar solvent like toluene might favor different reaction pathways. The key is that changing the solvent can alter the energy landscape of the reaction, potentially favoring one regioisomeric outcome over another or improving the overall rate of the desired cyclization.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction yield is low or I'm getting no product.

  • Potential Cause: Poor quality or degradation of a key reagent, such as the hydrazine.

    • Expert Solution: Hydrazines can be sensitive to air and light.[11] Use a fresh bottle or a more stable salt form (e.g., phenylhydrazine hydrochloride). Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of sensitive reagents.[11]

  • Potential Cause: Inefficient reaction conditions (temperature, time).

    • Expert Solution: If the reaction is not proceeding at room temperature or in a low-boiling solvent, consider switching to a higher-boiling, greener alternative like ethylene glycol or a Deep Eutectic Solvent (DES).[6][10] Alternatively, employ microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[2]

  • Potential Cause: Lack of proper catalysis.

    • Expert Solution: While some pyrazole syntheses proceed without a catalyst, many are significantly accelerated by one. A few drops of glacial acetic acid are often sufficient for Knorr-type syntheses in ethanol.[9] For greener approaches, consider that DESs or ionic liquids can often serve as both the solvent and catalyst.[2][6] If you suspect your catalyst is inactive, ensure all reagents and solvents are pure and dry, as impurities can poison it.[9]

Issue 2: I am observing the formation of multiple products, likely regioisomers.

  • Potential Cause: The reaction conditions (solvent, pH) are not optimized for regioselectivity.

Issue 3: My starting materials are not dissolving properly.

  • Potential Cause: The chosen solvent has poor solvating power for your specific reagents.

    • Expert Solution: Before scaling up, always check the solubility of your starting materials in the chosen solvent. If solubility is low, physically grinding the solids in a mortar and pestle before adding the solvent can significantly increase the surface area and rate of dissolution.[1] If this is insufficient, consider a solvent mixture or move to a more powerful, green solvent system like a Deep Eutectic Solvent, which is known for its ability to dissolve a wide variety of organic compounds.[6]

Issue 4: The product is difficult to isolate or purify from the reaction mixture.

  • Potential Cause: The product is highly soluble in the reaction solvent, or impurities are co-precipitating.

    • Expert Solution: During solvent selection, aim for a system where the product is soluble at elevated temperatures but precipitates upon cooling. This dramatically simplifies work-up. If the product remains in solution, it may need to be extracted with a suitable organic solvent like ethyl acetate after quenching with water.[13] For purification, recrystallization is often effective. Common solvents for pyrazole derivatives include ethanol, methanol, or mixtures like methanol-acetone.[1][14] When quenching an acidic reaction mixture, stir vigorously to avoid the formation of lumps, which can trap impurities and reduce the isolated yield.[1]

Data Presentation & Visualization

Solvent Property Comparison

To aid in your selection process, the following table summarizes key properties of traditional and alternative solvents used in pyrazole synthesis.

SolventBoiling Point (°C)Polarity IndexClassificationKey Considerations
Toluene1112.4Traditional VOCGood for non-polar reactants; neurotoxin.[5]
Acetonitrile825.8Traditional VOCGood dissolving power; toxic.[5]
Dioxane1014.8Traditional VOCAnhydrous grade needed for moisture-sensitive reactions; carcinogen.[1]
DMF1536.4Traditional VOCHigh boiling point, difficult to remove; reproductive toxin.[15]
Ethanol784.3Green / RenewableExcellent protic solvent, widely used, renewable.[9][13]
Water10010.2Green / RenewableUltimate green solvent; may require catalyst or energy input.[2]
Ethylene Glycol1976.9Greener AlternativeHigh boiling point allows for high-temperature reactions.[10]
Choline Chloride:Urea (2:1 DES)N/AHighGreen / RenewableBiodegradable, excellent solvating power, can act as catalyst.[6]
Visualizing Experimental Workflows

A systematic approach is crucial for efficient solvent screening. The following workflow diagram illustrates a logical process for selecting and validating an alternative solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Reaction: 5-methyl-1-phenyl-1H-pyrazol-3-amine synthesis B Select Panel of Green Solvents (Water, EtOH, DES, Solvent-Free) A->B C Run Small-Scale Parallel Reactions (TLC Monitoring) B->C D Analyze Initial Results (Conversion, Byproducts) C->D E Identify Best Candidate(s) D->E Good Conversion F Optimize Conditions (Temp, Concentration, Catalyst) E->F G Assess Yield & Purity (NMR/LCMS) F->G H Final Protocol Confirmed? G->H I Scale-Up Reaction H->I Yes J Re-evaluate Solvent Panel H->J No J->B

Caption: Workflow for selecting and optimizing an alternative solvent.

Conceptual Diagram: Solvent Influence on Reaction Pathways

The solvent environment can favor one reaction pathway over another, which is critical for controlling regioselectivity.

Solvent_Influence cluster_protic Polar Protic Solvent (e.g., Ethanol/Water) cluster_aprotic Non-Polar/Aprotic Solvent (e.g., Toluene) Reactants Phenylhydrazine + Unsymmetrical Diketone Intermediate_A Transition State A (Stabilized by H-Bonding) Reactants->Intermediate_A Intermediate_B Transition State B Reactants->Intermediate_B Product_A Desired Regioisomer (High Yield) Intermediate_A->Product_A Favored Pathway Product_B Undesired Regioisomer Intermediate_B->Product_B Alternative Pathway

Caption: How solvent choice can direct a reaction to the desired product.

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a method for efficiently testing multiple solvents to find the best conditions for your synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine or a related derivative.

Materials:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl 3-aminobut-2-enoate or a similar precursor (1.1 equiv)

  • Solvent Panel: Ethanol, Water, Choline Chloride:Urea (1:2 molar ratio, pre-mixed to form DES), Toluene

  • Catalyst: Glacial Acetic Acid

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and chamber

Procedure:

  • Preparation: In each of four separate, labeled vials, add phenylhydrazine (e.g., 0.1 mmol).

  • Solvent Addition:

    • To Vial 1, add Ethanol (1 mL).

    • To Vial 2, add Deionized Water (1 mL).

    • To Vial 3, add the pre-prepared Deep Eutectic Solvent (1 mL).

    • To Vial 4, add Toluene (1 mL).

  • Reagent Addition: To each vial, add the precursor (e.g., ethyl 3-aminobut-2-enoate, 0.11 mmol) and a single drop of glacial acetic acid.

  • Reaction: Seal the vials and place them in the heating block set to 80 °C. Allow the reactions to stir for a set time (e.g., 2 hours).

  • Monitoring: At 30-minute intervals, carefully take a small aliquot from each vial and spot it on a TLC plate. Spot the starting materials as a reference. Develop the plate in a suitable mobile phase (e.g., 30% Ethyl Acetate / 70% Hexanes).

  • Analysis: After 2 hours, compare the TLC plates. The solvent that shows the most complete consumption of the limiting starting material and the cleanest formation of the product spot is your lead candidate for optimization.

  • Optimization: Take the best-performing solvent and conduct further experiments to optimize temperature, reaction time, and catalyst loading before scaling up.

References

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. (n.d.). PMC - NIH.
  • A Comparative Guide to the Synthetic Routes of 1-methyl-1H-pyrazol-5-amine. (2025). Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (n.d.).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025).
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook.
  • Troubleshooting the reaction mechanism of pyrazole form
  • 5-methyl-1-phenyl-1H-pyrazol-3-amine. (n.d.). PubChem.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. (2025). Benchchem.
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv

Sources

Troubleshooting

Technical Support Center: Purifying 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 1131-18-6)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 5-methyl-1-phenyl-1H-pyrazol-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 5-methyl-1-phenyl-1H-pyrazol-3-amine . Because this compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving >99% purity is paramount. This document provides mechanistic insights, diagnostic FAQs, and self-validating protocols to resolve common contamination issues.

I. Mechanistic Overview: The Root of Impurities

The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of phenylhydrazine with a 1,3-dielectrophile, such as 3-aminocrotononitrile. The primary challenge in this synthesis is regioselectivity. Phenylhydrazine possesses two nucleophilic nitrogen atoms, leading to the competitive formation of two distinct regioisomers.

Pathway PH Phenylhydrazine Cond Cyclocondensation (Acidic Media) PH->Cond AC 3-Aminocrotononitrile AC->Cond Target 5-methyl-1-phenyl-1H-pyrazol-3-amine (Target) Cond->Target Major Pathway Isomer 3-methyl-1-phenyl-1H-pyrazol-5-amine (Regioisomer) Cond->Isomer Minor Pathway

Fig 1. Cyclocondensation pathway illustrating the formation of pyrazole regioisomers.

II. Diagnostic FAQs

Q1: Why is my synthesized product consistently showing a double set of peaks in the ¹H NMR spectrum? A: You are observing the presence of pyrazolic regioisomers. The condensation inherently yields both the 3-amine and 5-amine regioisomers. The distinct methyl singlets in the ¹H NMR spectrum allow you to calculate the exact ratio of these isomers. As demonstrated in structural investigations of1 [1], integrating these methyl peaks is the most reliable diagnostic tool before purification.

Q2: My crude product has a dark red/brown coloration. Is this normal? A: No, pure 5-methyl-1-phenyl-1H-pyrazol-3-amine is an off-white to pale yellow solid. Dark coloration is caused by the auto-oxidation of residual, unreacted phenylhydrazine into diazonium species and polymeric byproducts. This indicates that your post-reaction workup did not successfully quench or remove the excess hydrazine.

Q3: Why do the regioisomers co-elute on my standard silica TLC plates? A: Both isomers possess a primary amine and a pyrazole core, giving them nearly identical hydrogen-bonding capabilities and polarities. Standard Hexane/Ethyl Acetate mixtures often fail to resolve them. You must disrupt the hydrogen bonding with the silica stationary phase by using specialized solvent systems, such as a 2 [2] gradient.

III. Troubleshooting Guide

Issue 1: High Levels of Regioisomeric Contamination
  • Causality: The reaction was likely run under thermodynamic control (prolonged heating) rather than kinetic control, or the pH was not strictly maintained, allowing the less nucleophilic nitrogen of phenylhydrazine to attack the electrophile.

  • Solution: If the isomer ratio is worse than 9:1, simple recrystallization will fail due to co-crystallization. You must proceed to Protocol B (Column Chromatography) .

Issue 2: Persistent Residual Phenylhydrazine
  • Causality: Phenylhydrazine is often used in a 1.1x to 1.5x molar excess to drive the reaction to completion. Because it is highly soluble in organic solvents, standard aqueous washes do not remove it.

  • Solution: Exploit the pKa difference. Phenylhydrazine (pKa ~5.2) is slightly more basic than the aminopyrazole. Implement a strictly buffered acidic wash (pH 4.5) during the workup to selectively protonate the hydrazine into the aqueous layer, as detailed in Protocol A .

IV. Self-Validating Experimental Protocols

Workflow Crude Crude Product (Amine + Impurities) TLC HPLC / NMR Analysis Crude->TLC Decide Isomer Ratio > 9:1? TLC->Decide Recryst Protocol A: Selective Recrystallization (Toluene/Hexane) Decide->Recryst Yes Column Protocol B: Column Chromatography (EtOAc/Hexane) Decide->Column No Pure Pure 5-methyl-1-phenyl-1H-pyrazol-3-amine (>99% Purity) Recryst->Pure Column->Pure

Fig 2. Decision tree for selecting the optimal purification protocol.

Protocol A: Acid-Base Extraction & Selective Recrystallization

Use this protocol to remove residual phenylhydrazine, colored oxidation products, and trace regioisomers.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Selective Protonation: Wash the organic layer twice with an equal volume of 0.1 M Citric Acid buffer (adjusted to pH 4.5).

    • Self-Validation Step: Spot the separated aqueous layer on a TLC plate and stain with p-anisaldehyde. A distinct yellow/orange spot confirms the successful extraction of phenylhydrazine.

  • Neutralization & Drying: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield a pale solid.

  • Recrystallization: Dissolve the solid in a minimum volume of boiling Toluene. Remove from heat and dropwise add Hexanes until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight.

    • Self-Validation Step: The target 5-methyl isomer selectively crystallizes under these conditions. Filter the crystals and run a melting point analysis; a sharp melting point confirms the exclusion of the 3-methyl isomer.

Protocol B: Silica Gel Column Chromatography

Use this protocol when the regioisomer ratio is highly unfavorable (<9:1) or for3 [3].

  • Column Preparation: Pack a column with high-purity silica gel (230-400 mesh) using a 30:1 silica-to-crude mass ratio.

  • Dry Loading: Dissolve the crude mixture in Dichloromethane (DCM), add silica gel (2x the crude mass), and evaporate to dryness. Load this dry powder onto the column to ensure a perfectly flat, narrow starting band.

  • Elution: Begin elution with 100% DCM to flush non-polar impurities. Gradually introduce Methanol, stepping up to a 5% MeOH in DCM isocratic mixture.

    • Causality: The trace methanol acts as a hydrogen-bond competitor, preventing the primary amines from streaking on the silanol groups of the stationary phase.

  • Fraction Collection: Collect small fractions (e.g., 15 mL).

    • Self-Validation Step: Analyze fractions via TLC (eluent: 5% MeOH/DCM). The 5-methyl-1-phenyl-1H-pyrazol-3-amine target will elute slightly faster (higher Rf) due to the steric shielding of the pyrazole core by the adjacent methyl and phenyl groups, which marginally reduces its interaction with the silica.

V. Quantitative Data Reference

Use the following analytical parameters to verify the identity and purity of your isolated fractions.

Analytical Parameter5-methyl-1-phenyl-1H-pyrazol-3-amine (Target)3-methyl-1-phenyl-1H-pyrazol-5-amine (Regioisomer)
TLC R_f Value (5% MeOH / DCM)~0.45~0.38
TLC R_f Value (50% EtOAc / Hexane)~0.30~0.25
¹H NMR (Methyl Shift, CDCl₃) ~2.25 ppm (singlet)~2.10 ppm (singlet)
¹H NMR (Pyrazole C4-H, CDCl₃) ~5.50 ppm (singlet)~5.35 ppm (singlet)
Optimal Recrystallization Solvent Toluene / HexanesEthyl Acetate / Hexanes

VI. References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: Universitat Autònoma de Barcelona (UAB) URL:[Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center for the scale-up synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. This guide is designed for process chemists and drug development professionals transitioning this critical pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. This guide is designed for process chemists and drug development professionals transitioning this critical pyrazole intermediate from bench-scale (grams) to pilot-scale (kilograms). Unlike standard operating procedures, this guide addresses the mechanistic causality behind regioselectivity, thermal management, and crystallization morphology to ensure a self-validating, high-yield process.

Mechanistic Pathway & Regioselectivity Control

The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine relies on the cyclocondensation of phenylhydrazine with a β -ketonitrile, such as 1[1].

The most significant challenge in this synthesis is controlling the regioselectivity. Phenylhydrazine possesses two nucleophilic nitrogen atoms. Under standard neutral conditions, the terminal primary amine ( −NH2​ ) is more nucleophilic and attacks the carbonyl carbon, leading to the2[2]. To selectively synthesize the 3-amino-5-methyl isomer, the reaction must be driven through a thermodynamic pathway using strong acid catalysis (e.g., HCl), which protonates the terminal amine and forces the secondary aniline nitrogen to initiate the nucleophilic attack.

Pathway SM Phenylhydrazine + Cyanoacetone CondA Kinetic Pathway (Neutral/Mild) SM->CondA CondB Thermodynamic Pathway (Strong Acid, e.g., HCl) SM->CondB IntA Terminal NH2 attacks Carbonyl (Hydrazone Intermediate) CondA->IntA IntB Internal NH attacks Carbonyl (Protonated Terminal NH2) CondB->IntB ProdA 5-amino-3-methyl-1-phenylpyrazole (Undesired Isomer) IntA->ProdA Cyclization via N-Ph attacking Nitrile ProdB 5-methyl-1-phenyl-1H-pyrazol-3-amine (Target Product) IntB->ProdB Cyclization via NH2 attacking Nitrile

Fig 1: Regioselective mechanistic pathways in the synthesis of 1-phenyl-1H-pyrazol-3-amine derivatives.

Standard Scale-Up Protocol (1 kg Scale)

This self-validating protocol incorporates in-line controls to ensure high regiochemical fidelity and operator safety.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 20 L jacketed glass-lined reactor with N2​ for 30 minutes to prevent phenylhydrazine auto-oxidation.

  • Charge the reactor with 10 L of anhydrous ethanol and 1.0 kg (10.2 mol) of 3[3].

  • Begin agitation at 250 rpm and cool the jacket to 0 °C.

Step 2: Controlled Addition & pH Adjustment

  • Add 1.2 equivalents of concentrated HCl (aqueous) slowly to the reactor. Causality: The acidic environment is strictly required to protonate the terminal nitrogen of phenylhydrazine, reversing the natural nucleophilicity gradient.

  • Prepare a solution of 1.1 kg (10.2 mol) of phenylhydrazine in 2 L of ethanol.

  • Dose the phenylhydrazine solution into the reactor via an addition funnel over 2 hours, maintaining the internal temperature strictly 5 °C. Causality:4[4].

Step 3: Cyclization & Reflux

  • Once addition is complete, ramp the reactor temperature to 78 °C (reflux) at a rate of 1 °C/min.

  • Hold at reflux for 6–8 hours. Monitor the reaction via HPLC until the intermediate hydrazone fully cyclizes into the pyrazole ring (>99% conversion).

Step 4: Crystallization & Isolation

  • Cool the mixture to 40 °C and neutralize to pH 7.0 using 10% NaOH (aq).

  • Add 3 L of deionized water to reduce the solubility of the product.

  • Cool to 5 °C at a controlled ramp of 0.5 °C/min to promote the growth of large, filterable crystals.

  • Filter via a Nutsche filter, wash with cold 30% aqueous ethanol, and dry under vacuum at 50 °C to constant weight.

Troubleshooting & FAQs

Q: We are observing a 60:40 mixture of the 5-amino and 3-amino isomers. How do we push the reaction exclusively to the 3-amino-5-methyl isomer? A: This indicates insufficient protonation of the terminal hydrazine nitrogen during the initial condensation[2]. Ensure that the pH of the reaction mixture is maintained below 2.0 before the addition of phenylhydrazine. If the pH drifts, the unprotonated terminal −NH2​ will outcompete the internal −NH−Ph for the carbonyl carbon, yielding the 5-amino isomer. Using phenylhydrazine hydrochloride as the starting material instead of the free base can provide a built-in stoichiometric proton source.

Q: During our 500g scale-up, the reaction mixture turned dark brown/black, and the isolated yield dropped by 20%. What is the cause? A: Phenylhydrazine is highly susceptible to auto-oxidation, especially in the presence of trace metals or oxygen, forming diazene radicals that polymerize into dark tars. To mitigate this:

  • Strictly degas all solvents with nitrogen.

  • Avoid using stainless steel reactors if trace metal leaching is suspected; use glass-lined reactors.

  • Keep the addition temperature strictly 5 °C[4].

Q: The product precipitates as a sticky, oily mass that clogs the filter. How can we improve the crystal morphology? A: Oiling out (liquid-liquid phase separation) occurs when the product supersaturates and crashes out above its melting point in the solvent mixture, often exacerbated by unreacted cyanoacetone or phenylhydrazine impurities. To fix this:

  • Adjust your solvent ratio. Increase the ethanol-to-water ratio during the initial cooling phase.

  • Implement a slower cooling ramp (e.g., 0.2 °C/min).

  • Seed the reactor with 1% w/w pure 5-methyl-1-phenyl-1H-pyrazol-3-amine crystals at the metastable zone width (MZW) limit (typically around 35 °C for this solvent system) to force heterogeneous nucleation.

Q: What are the primary safety hazards when scaling up this specific protocol? A: Two major hazards exist:

  • Thermal Runaway : The condensation of hydrazines is highly exothermic and can build pressure rapidly if cooling fails[4].

  • Toxicity : Phenylhydrazine is a known sensitizer and suspected carcinogen.3[3]. Always neutralize carefully at moderate temperatures (<40 °C).

Quantitative Data: Scale-Up Parameter Comparison

The following table summarizes the expected process metrics when transitioning from bench to optimized pilot scale.

ParameterBench Scale (10 g)Pilot Batch (1 kg)Optimized Pilot (1 kg)
Catalyst / pH None (Neutral)HCl (pH < 2)HCl (pH < 2) + N2​ Degas
Addition Temp 25 °C5 °C2 °C
Regioisomeric Ratio (3-NH2 : 5-NH2) 15 : 8592 : 8> 98 : 2
Isolated Yield 78%65% (Oiling out)84% (Seeded cryst.)
Purity (HPLC) 95.0%92.5% (Dark color)99.2% (White solid)
E-factor ~45~60~35
References
  • Source: Google Patents (EP0623600A1)
  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol Source: Preprints.org URL:[Link]

  • Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Computational Analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine and Its Isomers: A Guide for Researchers

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, renowned for their diverse biological activities and versatile chemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, renowned for their diverse biological activities and versatile chemical properties.[1][2] Among these, 5-methyl-1-phenyl-1H-pyrazol-3-amine holds significant interest due to its potential applications in medicinal chemistry. A thorough understanding of its electronic and structural properties is paramount for the rational design of novel therapeutics and functional materials.

This guide provides a comprehensive computational analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine, offering a comparative perspective against its structural isomers and other relevant derivatives. By integrating theoretical calculations with available experimental data, we aim to furnish researchers, scientists, and drug development professionals with a detailed reference for predicting the behavior and reactivity of this important molecule.

Molecular Structure and Physicochemical Properties

5-methyl-1-phenyl-1H-pyrazol-3-amine is a substituted pyrazole with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[3] Its structure, characterized by a phenyl group at the N1 position, a methyl group at the C5 position, and an amino group at the C3 position of the pyrazole ring, gives rise to specific electronic and steric properties that dictate its interactions and reactivity.

For a comparative understanding, we will analyze this molecule alongside its key isomers: 3-methyl-1-phenyl-1H-pyrazol-5-amine and 4-methyl-1-phenyl-1H-pyrazol-3-amine. While seemingly minor, the positional variation of these functional groups can lead to significant differences in their electronic distribution, dipole moment, and ultimately, their biological activity.[4]

Property5-methyl-1-phenyl-1H-pyrazol-3-amine3-methyl-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₁N₃C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol [3]173.21 g/mol
IUPAC Name 5-methyl-1-phenyl-1H-pyrazol-3-amine3-methyl-1-phenyl-1H-pyrazol-5-amine
CAS Number 4280-78-8[5]1131-18-6[5]
Canonical SMILES CC1=CC(=NN1C2=CC=CC=C2)N[3]CC1=NN(C=C1N)C2=CC=CC=C2

Computational Methodology: A Framework for In-Silico Analysis

To provide a robust and reproducible analysis, this guide adheres to established computational chemistry protocols, primarily employing Density Functional Theory (DFT).[6] DFT offers a favorable balance between accuracy and computational cost for studying molecules of this size.

Geometry Optimization

The foundational step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically achieved using a specific combination of a functional and a basis set. A widely accepted and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[7][8] This level of theory provides reliable geometric parameters (bond lengths, bond angles, and dihedral angles).

G cluster_workflow Geometry Optimization Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq end Optimized Ground State Structure freq->end

Caption: Workflow for Geometry Optimization.

Spectroscopic Properties

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[9] The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[10] These calculated shifts, when compared to experimental data for related compounds, can aid in the structural assignment of new derivatives.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the optimized geometry. The vibrational frequencies obtained from these calculations correspond to the different vibrational modes of the molecule (stretching, bending, etc.). While experimental data is available from the NIST WebBook for the gas-phase IR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-amine, computational analysis provides a deeper understanding of the specific atomic motions associated with each peak.[5]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity.[11][12][13]

G cluster_reactivity Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (ΔE) Reactivity Indicator

Caption: Concept of HOMO-LUMO Energy Gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[14] The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents regions of neutral potential.

Comparative Analysis of Pyrazole Isomers

While experimental data for 5-methyl-1-phenyl-1H-pyrazol-3-amine is limited, we can draw valuable insights from the extensive computational and experimental studies on its isomers and related derivatives.

A study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine provides a detailed investigation of calculated ¹H and ¹³C NMR chemical shifts using various DFT methods.[7] The authors found that the accuracy of the predicted shifts is sensitive to the choice of functional and basis set, highlighting the importance of methodological validation.

For 3-methyl-1-phenyl-pyrazol-5-one, DFT calculations at the B3LYP/6-31G(d) level have been used to determine its molecular structure, IR, and NMR spectra.[15] These theoretical results were compared with experimental measurements, providing a good correlation.

Table of Comparative Computational Data for Pyrazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-1-(4-(1H-pyrrol-1-yl)phenyl)-3-(3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one-5.075-2.082.995[11]
Pyrazole-based compound 3--1.17[12]

Note: This table is illustrative and highlights the type of comparative data that can be generated. Direct comparison requires consistent computational methodology.

Experimental Protocols for Computational Analysis

For researchers wishing to perform their own computational analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine or related compounds, the following protocol is recommended:

Step 1: Molecule Building and Initial Optimization

  • Use a molecular modeling software to build the 3D structure of the molecule.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: DFT Geometry Optimization

  • Import the pre-optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Include a solvent model (e.g., Polarizable Continuum Model - PCM) if studying the molecule in solution.

Step 3: Frequency Calculation

  • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • The results will also provide the theoretical vibrational (IR) spectrum.

Step 4: Calculation of Molecular Properties

  • NMR Spectra: Use the GIAO method to calculate the isotropic shielding values. Convert these to chemical shifts by referencing against a standard (e.g., tetramethylsilane, TMS).

  • HOMO-LUMO Analysis: Extract the energies of the HOMO and LUMO from the output of the DFT calculation to determine the energy gap.

  • MEP Analysis: Generate the molecular electrostatic potential surface from the calculated wavefunction.

G cluster_protocol Computational Analysis Protocol cluster_properties Properties A 1. Build 3D Structure B 2. Pre-optimize (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Verify Minimum) C->D E 5. Property Calculations D->E F NMR (GIAO) E->F G HOMO-LUMO E->G H MEP E->H

Caption: Step-by-step computational protocol.

Conclusion and Future Directions

The computational analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine and its isomers provides a powerful framework for understanding their structure-property relationships. While a complete experimental dataset for the target molecule is not yet available in the public domain, the methodologies outlined in this guide, supported by data from closely related compounds, offer a solid foundation for predictive studies.

Future work should focus on the synthesis and full spectroscopic characterization of 5-methyl-1-phenyl-1H-pyrazol-3-amine to validate the computational predictions presented here. Such experimental data would be invaluable for refining computational models and further accelerating the discovery of novel pyrazole-based compounds for a wide range of applications.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Publications. (2025). [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Nature. (2022). [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. (2017). [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. (2025). [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. (2026). [Link]

  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dovepress. (2025). [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. (2015). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. (2024). [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. (2014). [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. (2012). [Link]

  • Computational Methods in Drug Discovery. National Institutes of Health. (2013). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. (2015). [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. (2022). [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. (2012). [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. (2026). [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. (2026). [Link]

  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. MDPI. (2005). [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. (2012). [Link]

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry. (2023). [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Dergipark. (2023). [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. ScienceDirect. (2022). [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

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  • ROLE OF COMPUTATIONAL CHEMISTRY DRUG IN DISCOVERY. EPRA Journals. (2025). [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. (2024). [Link]

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  • Supplementary Information. Royal Society of Chemistry. (2017). [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. (2022). [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methyl-1-phenyl-1H-pyrazol-3-amine

Advanced Safety and Operational Protocol for Handling 5-Methyl-1-phenyl-1H-pyrazol-3-amine As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening an...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 5-Methyl-1-phenyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and synthesis pipelines. 5-Methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 85485-59-2) is a highly versatile building block, predominantly utilized in the synthesis of kinase inhibitors and anti-inflammatory agents due to its bioisosteric properties and its ability to form critical hydrogen bonds in ATP-binding pockets[1].

However, the exact structural features that make it biologically valuable—its lipophilic phenyl ring and reactive primary amine—also dictate its hazard profile. This guide provides a self-validating, mechanistic approach to handling this compound safely, ensuring that every protocol step inherently prevents the failure of the next.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior.

Table 1: Physicochemical and Hazard Profile

Property Value / Specification
CAS Number 85485-59-2 (Secondary: 4280-78-8)[2]
Molecular Formula C10H11N3[2]
Molecular Weight 173.21 g/mol [2]
LogP (Partition Coefficient) ~2.02[3]

| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2] |

Mechanistic Causality: According to2, the compound causes severe skin, eye, and respiratory irritation[2]. The LogP value of ~2.02 indicates moderate lipophilicity[3]. When this compound is dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)—a standard practice in biological assays—the solvent acts as a carrier, rapidly transporting the lipophilic pyrazole across the stratum corneum (skin barrier). Furthermore, the primary amine at the 3-position is a strong nucleophile and hydrogen-bond donor, which directly interacts with mucosal membranes and corneal proteins, leading to the severe irritation classified under H315, H319, and H335[2].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling highly permeable solvent-solute mixtures. The following matrix is engineered specifically for pyrazole-amine derivatives.

Table 2: Engineered PPE Matrix

PPE Category Specification Mechanistic Justification
Hand Protection Double-layered Nitrile gloves (≥ 0.12mm thickness). Nitrile provides superior resistance to non-polar and polar aprotic solvents compared to latex. Double-gloving ensures the inner glove remains a sterile, uncompromised barrier if the outer glove is exposed to DMSO-solubilized compound.
Eye Protection ANSI Z87.1 tight-fitting splash goggles. The primary amine is a severe ocular irritant (H319)[2]. Standard safety glasses with side shields do not protect against aerosolized powders or solvent vapor intrusion.
Body Protection Flame-retardant lab coat with knit cuffs. Prevents electrostatic discharge (which can aerosolize fine powders) and protects against accidental spills reaching the skin.

| Respiratory | Handled exclusively in a Class II Type B2 Biosafety Cabinet or Chemical Fume Hood. | Mitigates H335 (respiratory irritation) risks[2]. If a hood is temporarily compromised, a NIOSH-approved N95/P100 respirator is mandatory. |

Step-by-Step Operational Protocol

A self-validating protocol relies on sequential logic. By controlling the environment before exposing the chemical, we eliminate downstream exposure risks.

Step 1: Environmental Preparation Verify the chemical fume hood has a face velocity of 80–100 FPM. Clear the deck of unnecessary clutter to prevent turbulent airflow, which can scatter the fine pyrazole powder.

Step 2: Anti-Static Weighing Use an anti-static weighing boat and a grounded micro-spatula. Pyrazole-amines in powder form can hold a static charge, leading to sudden aerosolization when transferred from the source bottle.

Step 3: In-Hood Solubilization Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO or Ethanol) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing or sonicating to prevent inhalation of aerosolized droplets.

Step 4: Chemical Decontamination Wipe down the balance and hood surfaces with a mildly acidic solution (e.g., 1% acetic acid). Why? The acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble ammonium salt. Follow this with a 70% ethanol wipe to clear residual organics.

ChemicalWorkflow Storage 1. Storage & Retrieval (2-8°C, Desiccated) PPE 2. PPE Donning (Double Nitrile, Splash Goggles) Storage->PPE Weighing 3. Weighing & Transfer (Fume Hood, Anti-static) PPE->Weighing Solubilization 4. Solubilization (DMSO/Polar Solvents) Weighing->Solubilization Assay 5. Experimental Application (Kinase Assays/Synthesis) Solubilization->Assay Waste 6. Waste Segregation (Incineration/Solvent Waste) Assay->Waste

Fig 1: Operational workflow for handling 5-methyl-1-phenyl-1H-pyrazol-3-amine.

Spill Response & Waste Disposal Plan

Spill Response:

  • Solid Spill: Do not sweep. Cover the powder with damp paper towels (using 1% acetic acid) to suppress dust and chemically neutralize the amine via protonation. Carefully scoop the material into a hazardous waste container.

  • Liquid Spill (in DMSO): Absorb immediately with inert spill pads. Do not use water initially, as DMSO is highly miscible and will rapidly spread the lipophilic hazard across the benchtop.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and gloves in a designated solid hazardous waste bin slated for high-temperature incineration.

  • Liquid Waste: Segregate based on the solvent used. If dissolved in DMSO or Ethanol, route to Non-Halogenated Organic Waste. Do not mix with strong oxidizing agents (e.g., nitric acid or peroxides), as the nitrogen-rich pyrazole ring can react exothermically.

References

  • PubChem. "5-methyl-1-phenyl-1H-pyrazol-3-amine | C10H11N3 | CID 3586286". National Institutes of Health (NIH). 2

  • Fluorochem. "5-Methyl-1-phenyl-1H-pyrazol-3-amine". 3

  • MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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